5-Phenyl-1-(p-tolyl)-1H-pyrazole
Description
BenchChem offers high-quality 5-Phenyl-1-(p-tolyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-1-(p-tolyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
943725-79-9 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-13-7-9-15(10-8-13)18-16(11-12-17-18)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
KCJXSSPRCFTXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Phenyl-1-(p-tolyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Phenyl-1-(p-tolyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will explore established synthetic routes and critically evaluate its potential as a scaffold in drug discovery, drawing upon the extensive research into the biological activities of pyrazole derivatives. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the therapeutic promise of this molecule.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the architecture of many biologically active compounds.[1][2] Its unique electronic properties and structural versatility have made it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[3] The strategic substitution on the pyrazole ring allows for the fine-tuning of its pharmacological profile, making derivatives like 5-Phenyl-1-(p-tolyl)-1H-pyrazole attractive candidates for novel drug discovery programs.[4]
Molecular Structure and Chemical Identity
The chemical identity of 5-Phenyl-1-(p-tolyl)-1H-pyrazole is defined by a central pyrazole ring substituted with a phenyl group at the 5-position and a p-tolyl group at the 1-position.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 1-(4-methylphenyl)-5-phenyl-1H-pyrazole[5] |
| CAS Number | 943725-79-9[5] |
| Molecular Formula | C₁₆H₁₄N₂ |
| Molecular Weight | 234.30 g/mol [5] |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3 |
| InChI Key | KCJXSSPRCFTXHD-UHFFFAOYSA-N[5] |
Structural Diagram:
Caption: Chemical structure of 5-Phenyl-1-(p-tolyl)-1H-pyrazole.
Physicochemical and Spectroscopic Profile
Understanding the physicochemical properties of a compound is crucial for its development as a therapeutic agent.
Predicted Physicochemical Properties:
| Property | Value | Source |
| LogP | 4.14 | [5] |
| Topological Polar Surface Area (TPSA) | 15.7 Ų | [6] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |
The high LogP value suggests that 5-Phenyl-1-(p-tolyl)-1H-pyrazole is a lipophilic molecule, which has implications for its solubility, membrane permeability, and potential for metabolism.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and p-tolyl rings, typically in the range of δ 7.0-8.0 ppm. A characteristic singlet for the pyrazole proton (H4) would likely appear in the region of δ 6.0-7.0 ppm. The methyl protons of the tolyl group would give rise to a singlet around δ 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display a series of signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the phenyl, p-tolyl, and pyrazole rings. The methyl carbon of the tolyl group would be observed in the upfield region (δ 20-25 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and aromatic C-H bending vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (234.30 g/mol ). Fragmentation patterns would likely involve the cleavage of the phenyl and tolyl substituents from the pyrazole core.
Synthesis of 5-Phenyl-1-(p-tolyl)-1H-pyrazole
The synthesis of 1,5-diaryl-substituted pyrazoles is well-established in the literature. A common and efficient method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 5-Phenyl-1-(p-tolyl)-1H-pyrazole.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add p-tolylhydrazine (1 equivalent).[10]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 5-Phenyl-1-(p-tolyl)-1H-pyrazole.
This synthetic approach is generally high-yielding and allows for the introduction of various substituents on both the phenyl and tolyl rings, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Potential in Drug Development: A Landscape of Biological Activities
While specific biological data for 5-Phenyl-1-(p-tolyl)-1H-pyrazole is limited in the public domain, the broader class of pyrazole derivatives has demonstrated a remarkable range of pharmacological activities, suggesting promising avenues for investigation.[11][12]
Potential Therapeutic Targets and Applications:
-
Anticancer Activity: Numerous pyrazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[13][14] For instance, certain 5-phenyl-1H-pyrazole derivatives have been investigated as inhibitors of BRAF(V600E), a mutated kinase implicated in several cancers.[15] The structural features of 5-Phenyl-1-(p-tolyl)-1H-pyrazole make it a candidate for evaluation against a panel of cancer cell lines and kinase targets.
-
Anti-inflammatory Activity: The pyrazole scaffold is famously present in the non-steroidal anti-inflammatory drug (NSAID) celecoxib. Many other pyrazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[16] Given the structural similarities, 5-Phenyl-1-(p-tolyl)-1H-pyrazole warrants investigation for its potential to modulate inflammatory pathways.
-
Antimicrobial and Antiviral Activity: The pyrazole nucleus is also a key component in compounds with antimicrobial and antiviral properties.[12] The exploration of 5-Phenyl-1-(p-tolyl)-1H-pyrazole against a range of bacterial and viral pathogens could uncover novel therapeutic leads.
-
Neurological and Metabolic Disorders: Pyrazole derivatives have also been explored for their potential in treating neurological conditions and metabolic diseases.[17][18] The lipophilic nature of 5-Phenyl-1-(p-tolyl)-1H-pyrazole may facilitate its entry into the central nervous system, making it an interesting candidate for neuropharmacological screening.
Future Directions and Conclusion
5-Phenyl-1-(p-tolyl)-1H-pyrazole represents a molecule with significant untapped potential in the realm of drug discovery. Its straightforward synthesis and the proven track record of the pyrazole scaffold provide a strong foundation for further investigation.
Key areas for future research include:
-
Systematic Biological Screening: A comprehensive evaluation of its activity against a diverse panel of biological targets, including kinases, inflammatory enzymes, and microbial pathogens.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying any observed biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo Efficacy and Safety Profiling: Assessment of its therapeutic potential and safety in relevant animal models.
References
- Journal of Chemical Health Risks. (2024).
- MDPI. (2022).
-
Chemical Synthesis Database. (2025). 5-phenyl-1-[(1Z)-3-phenyl-1-propenyl]-1H-pyrazole. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
MDPI. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
-
Semantic Scholar. (n.d.). synthesis and cytotoxic activity of some new bipyrazole derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
IJPQA. (n.d.). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Retrieved from [Link]
-
PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2025). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]
-
An-Najah National University. (n.d.). Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4- carboxylate. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
IJSDR. (n.d.). 5-Hydroxy Pyrazole Derivative as An Antihyperlipidemic Agent: Design, Synthesis and Evaluation with Npc1l1 Inhibitory Activity. Retrieved from [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (2013). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole, 1-phenyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicstrive.com [academicstrive.com]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells [mdpi.com]
- 14. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Pharmacophore Modeling of 1-(p-Tolyl)-5-Phenylpyrazole Derivatives: A Technical Guide for Rational Drug Design
Executive Summary
The 1,5-diarylpyrazole scaffold represents a privileged structural class in medicinal chemistry, most notably recognized for its role in selective cyclooxygenase-2 (COX-2) inhibition and cannabinoid receptor (CB1) antagonism. Within this chemical space, 1-(p-tolyl)-5-phenylpyrazole derivatives offer a highly tunable framework for optimizing target affinity and pharmacokinetic properties. This whitepaper provides an in-depth technical guide on the pharmacophore modeling of these derivatives. By synthesizing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methodologies with self-validating experimental protocols, this guide bridges the gap between computational prediction and in vitro validation.
Mechanistic Grounding & Target Biology
The biological efficacy of 1-(p-tolyl)-5-phenylpyrazole derivatives is fundamentally driven by their ability to act as competitive inhibitors within specific enzyme active sites or receptor pockets. In the context of inflammation, these molecules target the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2)[1].
The spatial orientation of the pyrazole core is critical: it acts as a rigid hinge that projects the 1-(p-tolyl) and 5-phenyl substituents into distinct hydrophobic sub-pockets of the target protein. The p-tolyl methyl group provides a critical van der Waals anchor, while the central pyrazole nitrogen atoms often serve as hydrogen bond acceptors (HBA)[2].
COX-2 signaling pathway and targeted inhibition by 1,5-diarylpyrazole derivatives.
Pharmacophoric Architecture and 3D-QSAR Data
Pharmacophore modeling is a ligand-based computational approach utilized when defining the minimum 3D structural characteristics a molecule must possess to bind to a specific target[3]. For 1-(p-tolyl)-5-phenylpyrazole derivatives, a robust pharmacophore model typically consists of four to five essential features:
-
Hydrophobic Region 1 (HYD1): Corresponding to the 1-(p-tolyl) ring, requiring a strict steric boundary to fit into the primary hydrophobic pocket.
-
Hydrophobic Region 2 (HYD2): Corresponding to the 5-phenyl ring, which often tolerates halogen or methoxy substitutions to enhance binding enthalpy.
-
Hydrogen Bond Acceptor (HBA): Localized near the
atom of the pyrazole ring or on a substituted sulfonamide/carboxamide tail[4]. -
Aromatic Ring (AR): The central pyrazole system itself, which facilitates
stacking interactions with aromatic residues (e.g., Tyr355 or Trp387 in COX-2).
To quantify the spatial and electrostatic requirements of these derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed[2]. The table below summarizes the optimal statistical parameters derived from validated 3D-QSAR models for this chemical class.
Table 1: Representative 3D-QSAR Statistical Parameters for Diarylpyrazole Models
| Model Type | Cross-Validated ( | Non-Cross-Validated ( | Standard Error of Estimate (SEE) | Optimum Components | Predictive |
| CoMFA (Steric + Electrostatic) | 0.635 | 0.982 | 0.152 | 5 | 0.810 |
| CoMSIA (Steric + Electrostatic + Hydrophobic) | 0.641 | 0.975 | 0.160 | 6 | 0.845 |
| GFA (Receptor Surface Analysis) | 0.710 | 0.940 | 0.185 | 4 | 0.792 |
Note: A
Computational Workflow: 3D Pharmacophore Generation
To prevent the model from overfitting to a narrow activity cliff, a systematic, self-validating computational workflow must be executed. The following protocol details the generation of a ligand-based pharmacophore model.
Step-by-step computational workflow for 3D pharmacophore modeling and validation.
Step-by-Step Methodology: Pharmacophore Construction
-
Dataset Curation & Division:
-
Action: Compile a dataset of at least 40 synthesized 1-(p-tolyl)-5-phenylpyrazole derivatives with known
values. Split into a training set (80%) and a test set (20%). -
Causality: A diverse range of binding affinities (spanning at least 3 log units) is required to train the algorithm to distinguish between essential binding features and irrelevant steric bulk.
-
-
Conformational Generation:
-
Action: Generate 3D conformers using a molecular mechanics force field (e.g., MMFF94) with a distance-dependent dielectric constant (
). -
Causality: Utilizing a low-dielectric constant simulates the lipophilic environment of the receptor pocket, ensuring that the generated conformers represent biologically relevant, folded states rather than extended gas-phase artifacts.
-
-
Molecular Alignment:
-
Action: Superimpose the molecules using the central 1,5-diarylpyrazole core as the rigid alignment template.
-
Causality: Consistent scaffold alignment minimizes spatial noise, allowing the Partial Least Squares (PLS) regression to accurately correlate substituent vectors (like the p-tolyl methyl group) with changes in biological activity.
-
-
Feature Extraction & PLS Analysis:
-
Action: Map HBA, HBD, and HYD features. Run CoMFA/CoMSIA to generate steric and electrostatic contour maps.
-
Causality: PLS regression correlates the 3D spatial fields with biological activity, generating a predictive
value that mathematically validates the model's predictive power.
-
-
Virtual Screening:
-
Action: Deploy the validated pharmacophore query against commercial libraries (e.g., ZINC or ASINEX databases) to identify novel hit compounds[5].
-
Experimental Validation: Self-Validating Protocols
A computational model is only as strong as its empirical validation. Once novel 1-(p-tolyl)-5-phenylpyrazole derivatives are designed and synthesized based on the pharmacophore model, they must be evaluated using a self-validating in vitro assay.
Step-by-Step Methodology: In Vitro Enzyme Inhibition Assay
This protocol outlines the validation of COX-2 inhibitory activity, ensuring high signal-to-noise ratios and day-to-day reproducibility.
-
Recombinant Enzyme Preparation:
-
Action: Pre-incubate human recombinant COX-2 enzyme (in Tris-HCl buffer, pH 8.0, containing hematin and phenol) with varying concentrations of the synthesized pyrazole derivative for 15 minutes at 37°C.
-
Causality: Using isolated recombinant enzyme ensures that the measured
values are strictly target-specific, eliminating cellular permeability and metabolic variables that confound whole-cell assays.
-
-
Substrate Introduction:
-
Action: Initiate the reaction by adding arachidonic acid at a final concentration of 10
. -
Causality: Arachidonic acid is introduced at a concentration near its
. This ensures the assay remains highly sensitive to competitive inhibitors, allowing the pyrazole derivatives to effectively compete for the active site.
-
-
Reaction Quenching & EIA Quantification:
-
Action: Stop the reaction after 2 minutes by adding 1 M HCl and
(stannous chloride). Quantify the product using a Prostaglandin Enzyme Immunoassay (EIA) kit. -
Causality: Quenching with stannous chloride rapidly reduces the highly unstable intermediate PGH2 into stable PGF2
. This chemical stabilization allows for precise downstream quantification without signal degradation over time.
-
-
Control Validation (Self-Correction):
-
Action: Run Celecoxib as a positive control and DMSO vehicle as a negative control on every microtiter plate.
-
Causality: The inclusion of these controls establishes a self-validating dynamic range. If the
of the positive control deviates by more than 0.5 log units from its established baseline, the plate is invalidated, ensuring absolute data integrity.
-
Conclusion
The rational design of 1-(p-tolyl)-5-phenylpyrazole derivatives relies heavily on accurately mapping their 3D pharmacophoric space. By combining rigorous computational workflows—such as CoMFA/CoMSIA feature extraction and low-dielectric conformational searches—with strictly controlled, self-validating in vitro assays, researchers can systematically optimize target affinity. This dual-pillar approach ensures that computational predictions translate reliably into viable preclinical candidates.
References
-
Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules.[Link]
-
Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore. European Journal of Medicinal Chemistry.[Link]
-
Inhibitory Mode of 1,5-Diarylpyrazole Derivatives against Cyclooxygenase-2 and Cyclooxygenase-1: Molecular Docking and 3D QSAR Analyses. Journal of Medicinal Chemistry. [Link]
-
Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. Molecular Diversity.[Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research.[Link]
Sources
- 1. Sci-Hub. Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors / Molecules, 2000 [sci-hub.jp]
- 2. Inhibitory mode of 1,5-diarylpyrazole derivatives against cyclooxygenase-2 and cyclooxygenase-1: molecular docking and 3D QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. scilit.com [scilit.com]
- 5. Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Mechanistic Profiling of the 1,5-Diarylpyrazole Scaffold: A Crystallographic Whitepaper
Executive Summary
The 5-phenyl-1-(p-tolyl)-1H-pyrazole core represents a highly privileged scaffold in modern medicinal chemistry. As the structural foundation for blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like [1], the 1,5-diarylpyrazole architecture is specifically engineered to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme[2]. This in-depth technical guide explores the 3D pharmacophore of this class of compounds, utilizing the highly characterized derivative 3-acetyl-5-phenyl-1-(p-tolyl)-1H-pyrazole-4-carbonitrile as a primary crystallographic case study[3]. By analyzing Single-Crystal X-Ray Diffraction (SCXRD) data, we elucidate the causality between molecular geometry, steric hindrance, and biological efficacy.
Pharmacological Context: The 1,5-Diarylpyrazole Scaffold
The pharmacological success of the 1,5-diarylpyrazole class hinges on its unique spatial geometry. Traditional NSAIDs (e.g., ibuprofen, aspirin) inhibit both COX-1 and COX-2, leading to severe gastrointestinal toxicity[4]. To achieve COX-2 selectivity, researchers exploited the larger, more flexible hydrophobic side-pocket present in the COX-2 active site[1].
The 5-phenyl-1-(p-tolyl)-1H-pyrazole scaffold achieves this selectivity through a highly specific structural torsion[5]. The adjacent positioning of the two aryl rings on the central pyrazole core creates a specific steric environment that dictates its binding affinity, allowing the molecule to act as a competitive inhibitor by physically blocking the active site channel[6].
Fig 1: Mechanism of COX-2 inhibition by 1,5-diarylpyrazoles blocking PGE2 synthesis.
Crystallographic Data & Molecular Geometry
To understand the biological mechanism, we must analyze the exact 3D spatial arrangement of the atoms. The SCXRD analysis of provides definitive quantitative data regarding this scaffold[3].
Quantitative SCXRD Parameters
The compound crystallizes in a monoclinic system. The unit cell dimensions and refinement statistics are summarized below.
Table 1: Crystallographic Data for 3-Acetyl-5-phenyl-1-(p-tolyl)-1H-pyrazole-4-carbonitrile [3]
| Parameter | Value |
| Chemical Formula | C19H15N3O |
| Molecular Weight | 301.34 g/mol |
| Crystal System | Monoclinic |
| Unit Cell Dimensions | a = 10.2433(2) Å, b = 10.6467(2) Å, c = 15.7547(3) Å |
| Beta Angle (β) | 109.684(1)° |
| Volume (V) | 1617.76(5) ų |
| Formula Units (Z) | 4 |
| Temperature (T) | 296 K |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.118 |
Conformational Analysis: The "Butterfly" Pharmacophore
The spatial orientation of the aryl rings is not random; it is dictated by intramolecular forces. The steric clash between the N1-p-tolyl group and the adjacent C5-phenyl group forces a severe deviation from planarity[3],[5].
Table 2: Key Dihedral Angles Defining the Conformation [3]
| Structural Planes | Dihedral Angle (°) | Causality / Significance |
| Pyrazole Ring vs. Phenyl Ring | 42.71(9)° | Relieves steric clash between adjacent C5-phenyl and N1-tolyl groups. |
| Pyrazole Ring vs. p-Tolyl Ring | 61.34(9)° | Positions the p-tolyl group for optimal insertion into the COX-2 hydrophobic pocket. |
| Phenyl Ring vs. p-Tolyl Ring | 58.22(9)° | Defines the overall "butterfly-like" 3D pharmacophore required for biological activity. |
| Acetyl Unit vs. Pyrazole Ring | 4.8(2)° | Maintains near-planarity due to extended π-conjugation across the core. |
Mechanistic Insight: This "butterfly-like" torsion minimizes van der Waals repulsion while perfectly mimicking the transition state conformation of arachidonic acid, allowing the diarylpyrazole to anchor deeply into the COX-2 active site[1],[7].
Experimental Protocol: Synthesis and SCXRD Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the self-validating system used to synthesize and crystallographically profile the 1,5-diarylpyrazole scaffold.
Step 1: Regioselective Synthesis
-
Action: Perform a Claisen condensation of an appropriately substituted acetophenone to yield a 1,3-dicarbonyl intermediate. Subsequently, reflux this intermediate with p-tolylhydrazine hydrochloride in an alcoholic solvent (e.g., ethanol)[8].
-
Causality: The use of the hydrochloride salt in a protic solvent thermodynamically drives the regioselective formation of the 1,5-diarylpyrazole over the undesired 1,3-isomer. The acidic conditions facilitate the initial nucleophilic attack of the more reactive nitrogen of the hydrazine onto the most electrophilic carbonyl carbon[8].
Step 2: Crystal Growth (Thermodynamic Control)
-
Action: Dissolve the purified compound in a suitable solvent system and allow for slow evaporation at an ambient temperature of 296 K[3].
-
Causality: Slow evaporation ensures that crystal nucleation and growth occur strictly under thermodynamic control. Rapid precipitation leads to kinetic trapping and lattice defects. Slow growth yields high-quality, defect-free single crystals (e.g., 0.57 × 0.28 × 0.22 mm) capable of coherent X-ray scattering[3].
Step 3: X-Ray Diffraction Data Collection
-
Action: Mount the selected crystal on a CCD area-detector diffractometer utilizing Cu Kα radiation[3].
-
Causality: Cu Kα radiation (λ = 1.54178 Å) is specifically chosen over Mo Kα (λ = 0.71073 Å). The longer wavelength of copper provides significantly stronger diffraction intensities for light-atom (C, H, N, O) organic structures, drastically improving the signal-to-noise ratio and allowing for precise determination of the anisotropic displacement parameters[3].
Step 4: Self-Validating Refinement
-
Action: Perform multi-scan absorption correction (SADABS) and refine the structural model using full-matrix least-squares on F² (SHELXTL)[3].
-
Validation: This protocol acts as a self-validating system through the crystallographic R-factor. An R[F² > 2σ(F²)] value of 0.042 was achieved[3]. In crystallography, an R-factor below 0.05 definitively confirms that the proposed structural model accurately reflects the true electron density map without mathematical over-parameterization.
Fig 2: Step-by-step logical workflow for the SCXRD analysis of the pyrazole derivative.
Conclusion
The crystallographic analysis of 5-phenyl-1-(p-tolyl)-1H-pyrazole derivatives reveals that their potent pharmacological activity is not merely a function of their chemical composition, but of their precise 3D spatial geometry. The sterically induced "butterfly" conformation, validated by rigorous SCXRD protocols, is the fundamental driver of their selective binding to the COX-2 enzyme. Understanding these structure-activity relationships at the atomic level remains critical for the rational design of next-generation anti-inflammatory therapeutics.
References
-
Title: 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile Source: Acta Crystallographica Section E: Structure Reports Online (via PubMed Central / NIH) URL: [Link]
-
Title: Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors Source: Biochemical Journal (via PubMed Central / NIH) URL: [Link]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Engineering the Electronic Landscape of 1,5-Diarylpyrazoles: A Rational Approach to Targeted Drug Design
Executive Summary
The 1,5-diarylpyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, most notably recognized in the blockbuster selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib[1]. However, the therapeutic utility of these heterocycles extends far beyond basic anti-inflammatory applications, showing immense promise in oncology and dual-pathway inhibition (e.g., COX-2/5-LOX)[2]. As a Senior Application Scientist, I have observed that the successful optimization of these molecules relies heavily on manipulating their intrinsic electronic properties. By precisely tuning the Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP), researchers can dictate target affinity, optimize the selectivity index (SI), and mitigate off-target toxicities[3]. This technical guide delineates the causality between the electronic parameters of 1,5-diarylpyrazoles and their bioactivity, providing validated computational and synthetic protocols for rational drug design.
The Pharmacophore Paradigm: Electronic Determinants of Selectivity
The clinical superiority of selective COX-2 inhibitors over traditional non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to exploit the larger hydrophobic side pocket of the COX-2 active site, which is absent in COX-1[4]. The 1,5-diarylpyrazole core acts as a rigid geometric scaffold, orienting specific electron-rich and electron-deficient pharmacophores into optimal binding vectors.
Quantum Mechanical Descriptors: HOMO, LUMO, and the Energy Gap
The chemical reactivity and target-binding kinetics of 1,5-diarylpyrazoles are fundamentally governed by their electronic configurations. Density Functional Theory (DFT) calculations reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical predictors of a molecule's nucleophilic and electrophilic characteristics[3],[5].
-
HOMO Energy: Dictates the molecule's capacity to donate electrons. In 1,5-diarylpyrazoles, a higher HOMO energy facilitates strong hydrogen bond-accepting interactions with key active site residues (e.g., Tyr385 and Ser530 in COX-2).
-
LUMO Energy: Represents the electron-accepting ability. A lower LUMO energy enhances the molecule's susceptibility to nucleophilic attack or charge transfer from electron-rich pockets in the target protein.
-
HOMO-LUMO Gap (
): A narrow energy gap indicates high polarizability and efficient electronic charge transfer, leading to lower kinetic stability but highly dynamic receptor binding[5]. Conversely, a wider gap signifies a hard, stable molecule that relies more on steric fit than electronic exchange.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping visualizes the three-dimensional charge distribution across the pyrazole core. The introduction of electron-withdrawing groups (EWGs) like trifluoromethyl (
Quantitative Data: Electronic Parameters vs. Bioactivity
To illustrate the structure-activity relationship (SAR), the following table synthesizes the correlation between calculated electronic properties (using B3LYP/6-31G(d,p) basis sets) and in vitro COX-2 inhibition for various 1,5-diarylpyrazole derivatives[5],[2],[7].
| Compound / Substitution | HOMO (eV) | LUMO (eV) | COX-2 IC | Selectivity Index (COX-1/COX-2) | |
| Celecoxib (Standard) | -6.12 | -1.85 | 4.27 | 0.045 | 327.0 |
| Derivative A (4-F phenyl) | -6.34 | -2.01 | 4.33 | 1.79 | 74.9 |
| Derivative B (4-OCH | -5.88 | -1.62 | 4.26 | 2.51 | 65.7 |
| Thymol-Pyrazole Hybrid | -5.95 | -1.70 | 4.25 | 0.043 | 316.0 |
| Derivative C (Unsubstituted) | -6.50 | -1.50 | 5.00 | 9.63 | 22.2 |
Data Interpretation: Derivative C, lacking strong EWGs/EDGs, exhibits a large energy gap (5.00 eV) and poor polarizability, directly correlating with weak COX-2 inhibition (9.63
Rational Drug Design Workflow
The following diagram illustrates the cyclical, computationally-driven workflow utilized to optimize the electronic properties of 1,5-diarylpyrazoles prior to synthesis.
Rational drug design workflow for 1,5-diarylpyrazole COX-2 inhibitors.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the synthesis and computational evaluation of these compounds must follow rigorous, self-validating protocols.
Protocol 1: Computational DFT & Docking Workflow
Causality: B3LYP/6-31G(d,p) is selected as the functional and basis set because it provides an optimal balance between computational cost and accuracy for predicting the polarizability of medium-sized organic heterocycles[5].
-
Ligand Preparation: Construct the 3D geometry of the 1,5-diarylpyrazole derivative. Perform an initial geometry optimization using Molecular Mechanics (MM2) force fields.
-
DFT Optimization: Submit the structure to Gaussian software. Run geometry optimization and frequency calculations at the B3LYP/6-31G(d,p) level.
-
Validation Step: Ensure the absence of imaginary frequencies in the output file, confirming the structure represents a true global minimum.
-
-
Electronic Extraction: Extract HOMO and LUMO energy values. Generate the MEP surface map mapping electrostatic potential onto the total electron density surface.
-
Molecular Docking: Prepare the COX-2 crystal structure (e.g., PDB ID: 3LN1). Define the grid box around the active site encompassing Arg120, Tyr385, and Arg513.
-
Scoring: Execute docking using AutoDock Vina.
-
Validation Step: Re-dock the native co-crystallized ligand (celecoxib). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
2.0 Å to validate the docking parameters[3].
-
Protocol 2: Regioselective Microwave-Assisted Synthesis of 1,5-Diarylpyrazoles
Causality: Traditional cyclocondensation of 1,3-dicarbonyls with hydrazines often yields a mixture of 1,3- and 1,5-regioisomers and requires harsh refluxing in ethanol for 5-15 hours. Microwave irradiation in an aqueous medium forces rapid, uniform dielectric heating, driving the cyclodehydration thermodynamically toward the sterically hindered but electronically favored 1,5-isomer while adhering to green chemistry principles.
-
Reactant Assembly: In a microwave-safe reaction vial, combine the substituted 1,3-diketone (1.0 mmol) and the appropriate arylhydrazine hydrochloride (1.1 mmol).
-
Solvent Addition: Add 1.0 mL of deionized water. Note: Water acts as an excellent microwave absorber due to its high dielectric constant.
-
Irradiation: Irradiate the slurry in a dedicated microwave synthesizer at 510 W (maintaining a temperature of 95-100 °C) for exactly 4 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The hydrophobic 1,5-diarylpyrazole will precipitate out of the aqueous phase. Filter the precipitate and wash with cold water.
-
Validation & Quality Control:
-
Perform High-Performance Liquid Chromatography (HPLC). The protocol is validated if the peak area of the 1,5-isomer exceeds 98%.
-
Confirm regiochemistry via 2D-NOESY NMR; a cross-peak between the pyrazole
-proton and the -aryl ortho-protons definitively validates the 1,5-substitution pattern.
-
Future Perspectives: Beyond COX-2
The precise tuning of electronic properties in 1,5-diarylpyrazoles is paving the way for next-generation therapeutics. Recent advancements have successfully hybridized the pyrazole core with natural phenols (like thymol) to create dual COX-2/5-LOX inhibitors. By simultaneously blocking both arachidonic acid pathways, these molecules provide superior anti-inflammatory efficacy while eliminating the leukotriene-shunting mechanism responsible for gastric and cardiovascular toxicities[2]. Furthermore, compounds exhibiting specific HOMO-LUMO gaps have shown potent anti-proliferative activity against MCF-7 breast cancer cell lines, repositioning the 1,5-diarylpyrazole scaffold as a formidable weapon in precision oncology[6],[8].
References
- Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. nih.gov.
- Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. mdpi.com.
- Cyclodehydration reaction in water medium leads to library/multigram synthesis of 1,5- diarylpyrazoles. niscpr.res.in.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. acs.org.
- Design of novel anti-cancer agents targeting COX-2 inhibitors based on comput
- Design of novel anti-cancer agents targeting COX-2 inhibitors based on comput
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. tandfonline.com.
- Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. nih.gov.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. nih.gov.
Sources
- 1. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. repository.aaup.edu [repository.aaup.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of novel anti-cancer agents targeting COX-2 inhibitors based on computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 6. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
5-Phenyl-1-(p-tolyl)-1H-pyrazole CAS number and molecular weight
[1]
Executive Summary
The compound 5-Phenyl-1-(p-tolyl)-1H-pyrazole (CAS 943725-79-9) represents a critical structural scaffold in medicinal chemistry, specifically within the class of vicinal diarylheterocycles .[1] This motif forms the pharmacophoric core of selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib, Rofecoxib) and p38 MAP kinase inhibitors.[1]
Unlike its 1,3-isomer, the 1,5-diaryl isomer places the two aromatic rings on adjacent nitrogens and carbons (N1 and C5), creating a specific steric geometry required for binding in the hydrophobic side pocket of the COX-2 enzyme.[1] This guide details the chemical identity, the regioselective synthetic challenges (distinguishing 1,5- from 1,3-isomers), and a validated protocol for its production.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | 5-Phenyl-1-(p-tolyl)-1H-pyrazole |
| CAS Number | 943725-79-9 |
| Molecular Formula | C₁₆H₁₄N₂ |
| Molecular Weight | 234.30 g/mol |
| Exact Mass | 234.1157 |
| Structure Description | Pyrazole ring substituted at N1 with a para-tolyl group and at C5 with a phenyl group.[1][2][3] Unsubstituted at C3 and C4. |
| SMILES | CC1=CC=C(C=C1)N2N=CC=C2C3=CC=CC=C3 |
| Key Isomerism | Regioisomer of 1-(p-tolyl)-3-phenyl-1H-pyrazole (the thermodynamic product).[1][3] |
The Regioselectivity Challenge
The synthesis of 1,5-diarylpyrazoles is technically demanding due to the competing formation of the thermodynamically more stable 1,3-isomer.[1]
The Mechanism of Competition
In a standard Knorr pyrazole synthesis using a 1,3-dicarbonyl equivalent (e.g., benzoylacetaldehyde) and p-tolylhydrazine:
-
1,3-Isomer Formation (Thermodynamic): The hydrazine terminal nitrogen (-NH₂) attacks the most reactive carbonyl (the aldehyde), leading to a hydrazone intermediate that cyclizes to place the phenyl group at position 3.[1]
-
1,5-Isomer Formation (Kinetic/Directed): To achieve the 5-phenyl substitution, the hydrazine must attack the carbon bearing the phenyl group (the ketone) or a surrogate leaving group at that position.[1]
The Solution: Enaminone Directing Group
To force the formation of the 5-phenyl isomer, we utilize 3-(dimethylamino)-1-phenylprop-2-en-1-one (an enaminone) as the precursor.[1] The dimethylamino group acts as a leaving group that directs the regiochemistry.
Mechanistic Pathway (DOT Visualization)
Figure 1: Regioselective logic flow. The enaminone route favors the 1,5-isomer via a Michael addition-elimination sequence rather than direct carbonyl condensation.[1]
Validated Experimental Protocol
This protocol utilizes the Enaminone Route to ensure high regioselectivity for the 1,5-isomer.[1]
Phase 1: Synthesis of the Enaminone Precursor
Objective: Convert acetophenone into 3-(dimethylamino)-1-phenylprop-2-en-1-one.[1]
-
Reagents: Acetophenone (10 mmol), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).
-
Solvent: Xylene or neat (solvent-free).[1]
-
Procedure:
-
Charge a round-bottom flask with Acetophenone and DMF-DMA.[1]
-
Heat to reflux (approx. 110–120°C) for 6–8 hours.[1]
-
Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.[1][4]
-
Workup: Evaporate excess DMF-DMA and solvent under reduced pressure. The residue is typically a yellow/orange solid or oil which can be used directly or recrystallized from ethanol.[1]
-
Phase 2: Cyclization to 5-Phenyl-1-(p-tolyl)-1H-pyrazole
Objective: React the enaminone with p-tolylhydrazine hydrochloride to close the ring.[1]
-
Reagents: Enaminone intermediate (from Phase 1, 10 mmol), p-Tolylhydrazine hydrochloride (10 mmol).
-
Solvent: Absolute Ethanol (20 mL).
-
Procedure:
-
Dissolve the enaminone in absolute ethanol.[1]
-
Add p-tolylhydrazine hydrochloride.[1]
-
Critical Step: Heat to reflux for 3–5 hours. The reaction proceeds via a Michael-type addition of the hydrazine to the enaminone double bond, followed by elimination of dimethylamine and cyclization.[1]
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1]
-
Filter the solid and wash with cold ethanol.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary to remove trace 1,3-isomer.[1]
-
Self-Validation (QC Criteria)
-
1H NMR Check:
-
C4-H: Look for a doublet or singlet around δ 6.5–6.8 ppm.[1]
-
C3-H: Look for a doublet or singlet around δ 7.6–7.8 ppm.[1]
-
Regioisomer Distinction: In 1,5-isomers, the protons on the phenyl ring (at C5) often show shielding effects due to the orthogonal twist relative to the pyrazole ring, appearing slightly upfield compared to the 1,3-isomer.[1]
-
-
Melting Point: Compare against literature (typically distinct from the 1,3-isomer).
Biological Relevance & SAR Logic[8]
The 5-phenyl-1-(p-tolyl) moiety is a classic example of a vicinal diaryl scaffold .[1] In COX-2 inhibitors, the p-tolyl group (often sulfonated in active drugs like Celecoxib) inserts into a hydrophobic pocket, while the 5-phenyl group provides steric bulk that prevents binding to the smaller COX-1 active site.[1]
Figure 2: Structure-Activity Relationship (SAR) logic for the 1,5-diarylpyrazole scaffold in COX-2 inhibition.
References
-
Synthesis of 1,5-Diarylpyrazoles via Enaminones
- Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1,5-diarylpyrazoles."
-
[1]
-
Regioselectivity Mechanisms
- Beilstein Journal of Organic Chemistry. "Regioselective synthesis of pyrazoles."
-
COX-2 Inhibitor SAR
-
Compound Data Source
Technical Guide: Regioselective Synthesis of 1-Aryl-5-Phenylpyrazoles
Executive Summary
The 1-aryl-5-phenylpyrazole scaffold is a privileged structural motif in medicinal chemistry, most notably serving as the pharmacophore for COX-2 inhibitors like Celecoxib (Celebrex). The synthetic "pain point" of this scaffold is regioselectivity. The thermodynamic preference for the sterically less crowded 1,3-isomer often conflicts with the need for the kinetically favored or pharmacologically active 1,5-isomer.
This technical guide provides a rigorous analysis of the synthetic methodologies to access the 1,5-regioisomer with high fidelity. It moves beyond basic textbook descriptions to analyze the mechanistic levers—steric control, solvent effects, and transition-metal catalysis—that allow researchers to invert standard selectivity patterns.
Part 1: The Regioselectivity Challenge
The Thermodynamic vs. Kinetic Divergence
In the condensation of a hydrazine (
-
1,3-Isomer (Thermodynamic): The N-aryl group and the C-phenyl group are separated by the pyrazole core. This minimizes steric clash.
-
1,5-Isomer (Target): The N-aryl and C-phenyl groups are adjacent. This creates significant steric strain (torsional twist) between the two aromatic rings.
To synthesize the 1,5-isomer, one must overcome this thermodynamic penalty using kinetic control or specific directing groups.
Mechanism of Selectivity in Knorr Synthesis
The regiochemical outcome is determined during the first nucleophilic attack .
-
Nucleophile: The terminal nitrogen (
) of the aryl hydrazine is more nucleophilic than the internal nitrogen ( ). -
Electrophile: The reaction targets the most electrophilic carbonyl carbon of the 1,3-diketone.
-
The "Match": To obtain the 1,5-isomer, the terminal
must attack the carbonyl distal to the group you want at the 5-position.
Diagram 1: Divergent Pathways in Knorr Synthesis
The following diagram illustrates the critical decision point in the reaction coordinate.
Caption: Mechanistic divergence in Knorr synthesis. Path A leads to the 1,5-isomer by matching the most nucleophilic nitrogen with the most electrophilic carbonyl.
Part 2: Optimized Synthetic Protocols
Method A: The Fluorine-Directed Knorr Synthesis (Celecoxib Process)
This method utilizes the strong electron-withdrawing nature of a trifluoromethyl (
Standard Operating Procedure (SOP):
-
Substrate: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.[1]
-
Reagent: 4-Sulfonamidophenylhydrazine hydrochloride.[2]
-
Solvent System: Aqueous HCl / Ethanol or Trifluoroethanol (TFE).
-
Critical Control Point: The use of the hydrazine hydrochloride salt is crucial. Free hydrazine bases often yield lower regioselectivity due to rapid equilibration. The acidic environment suppresses the formation of the thermodynamic 1,3-isomer.
Protocol Steps:
-
Dissolution: Dissolve 1.0 equiv of diketone in Ethanol (0.5 M).
-
Addition: Add 1.1 equiv of Hydrazine Hydrochloride salt.
-
Catalysis: Add catalytic aqueous HCl (pH control < 3).
-
Reflux: Heat to reflux (78°C) for 2-4 hours.
-
Workup: Cool to room temperature. The 1,5-isomer often precipitates due to lower solubility compared to the 1,3-isomer. Filter and wash with cold EtOH/Water (1:1).
Method B: Ru-Catalyzed C-H Arylation (Modern Approach)
For scaffolds lacking a directing group like
Mechanism:
The
Diagram 2: Ru-Catalyzed C-H Activation Cycle
Caption: Catalytic cycle for Ru-catalyzed C-H arylation. The pyrazole nitrogen directs the metal to the C5 position, ensuring 100% regioselectivity.
Protocol (Adapted from Ackermann et al.):
-
Reagents: 1-Arylpyrazole (1.0 equiv), Aryl Bromide (1.5 equiv).
-
Catalyst:
(5 mol%). -
Ligand/Additive: 1-Adamantanecarboxylic acid (30 mol%) - Crucial for proton shuttling.
-
Base:
(2.0 equiv). -
Conditions: Toluene, 120°C, 16h, Sealed tube (Argon atmosphere).
Part 3: Comparative Data Analysis
The following table contrasts the classical condensation approach with the modern C-H activation route.
| Feature | Knorr Condensation (Method A) | Ru-Catalyzed C-H Arylation (Method B) |
| Primary Scope | Substrates with electronic bias (e.g., | General 1-arylpyrazoles |
| Regioselectivity | Variable (80:20 to 99:1 depending on R groups) | Exclusive (>99:1) for C5 position |
| Atom Economy | High (Water byproduct) | Moderate (Bromide waste) |
| Cost | Low (Cheap reagents) | High (Ru catalyst, Ligands) |
| Scalability | Excellent (Kg scale demonstrated) | Moderate (Mg to g scale) |
| Key Limitation | Requires distinct electronic difference in diketone | Requires pre-formed pyrazole & high heat |
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.
-
Scholtz, C., & Riley, D. L. (2020). "Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib."[2][3][4] Reaction Chemistry & Engineering.
-
Ackermann, L. (2011).[5] "Carboxylate-Assisted Ruthenium-Catalyzed Alkyne Annulations by C–H/N–H Bond Functionalizations." Organic Letters.
-
Aggarwal, V. K., et al. (2006). "Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins." Journal of Organic Chemistry.
-
Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 5-Phenyl-1-(p-tolyl)-1H-pyrazole
This Application Note provides a comprehensive, validated protocol for the regioselective synthesis of 5-phenyl-1-(p-tolyl)-1H-pyrazole . It addresses the critical challenge of controlling regiochemistry (1,3- vs. 1,5-isomerism) through mechanistic control of the cyclocondensation step.
Abstract & Scientific Rationale
The synthesis of N-aryl-substituted pyrazoles is a cornerstone in the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and antithrombotic agents. A persistent challenge in pyrazole chemistry is the regioselectivity of the cyclization between hydrazine derivatives and 1,3-electrophiles.
When reacting a standard 1,3-diketone with an arylhydrazine, the reaction is often governed by thermodynamic control or steric factors that favor the 1,3-diaryl isomer (1-aryl-3-phenyl). To access the 1,5-diaryl isomer (1-aryl-5-phenyl), such as the target 5-phenyl-1-(p-tolyl)-1H-pyrazole , one must utilize a kinetically controlled pathway.
This protocol utilizes (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Enaminone) as a polarized 1,3-dielectrophile. By conducting the cyclocondensation in neutral/basic ethanol , we promote an initial aza-Michael addition of the hydrazine to the
Reaction Scheme & Mechanism
The synthesis proceeds in two stages:
-
Enaminone Formation: Conversion of acetophenone to the enaminone using DMF-DMA. This installs a "masked" formyl group and creates a push-pull alkene system.
-
Regioselective Cyclization: Reaction with
-tolylhydrazine. Under neutral conditions, the terminal of the hydrazine (the best nucleophile) attacks the -carbon (the soft electrophile) via Michael addition. This dictates the final position of the N-aryl group adjacent to the phenyl ring (C5).
Mechanistic Pathway Visualization
Caption: Mechanistic divergence. Neutral conditions favor the Michael addition path (Top) yielding the 1,5-isomer. Acidic conditions favor carbonyl attack (Bottom) yielding the 1,3-isomer.
Experimental Protocol
Stage 1: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Objective: Create the reactive 3-carbon backbone.
Reagents:
-
Acetophenone (CAS: 98-86-2): 10.0 mmol (1.20 g)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5): 12.0 mmol (1.43 g)
-
Solvent: Xylene (optional, can be run neat)
Procedure:
-
Charge a 50 mL round-bottom flask with Acetophenone (1.20 g).
-
Add DMF-DMA (1.43 g).
-
Equip with a reflux condenser and heat to 100–110 °C for 5–8 hours.
-
Note: The reaction evolves methanol. An open system (with a drying tube) facilitates conversion.
-
-
Monitor by TLC (Hexane:EtOAc 7:3). The product is a yellow solid/oil that is more polar than acetophenone.
-
Workup: Cool to room temperature. The enaminone often crystallizes upon cooling or addition of cold hexane.
-
Filtration: Collect the yellow crystals. Wash with cold hexane (2 x 5 mL).
-
Yield: Expect 85–95%. Use directly in the next step.
Stage 2: Regioselective Cyclization to 5-phenyl-1-(p-tolyl)-1H-pyrazole
Objective: Cyclize to form the 1,5-isomer exclusively.
Reagents:
-
Enaminone (from Stage 1): 5.0 mmol (0.875 g)
-
p-Tolylhydrazine Hydrochloride (CAS: 637-60-5): 5.5 mmol (0.87 g)
-
Triethylamine (Et3N): 6.0 mmol (0.84 mL)
-
Critical: Et3N is required to neutralize the HCl salt. Free hydrazine favors the 1,5-pathway. Acidic conditions favor the 1,3-isomer.
-
-
Solvent: Absolute Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve p-Tolylhydrazine Hydrochloride (0.87 g) in Ethanol (15 mL).
-
Add Triethylamine (0.84 mL) and stir for 10 minutes at room temperature to liberate the free hydrazine base.
-
Add the Enaminone (0.875 g) dissolved in Ethanol (5 mL).
-
Heat the mixture to Reflux (78 °C) for 3–6 hours.
-
Observation: The yellow color of the enaminone will fade or change as the pyrazole forms.
-
-
Workup:
-
Evaporate the ethanol under reduced pressure.[1]
-
Redissolve the residue in Dichloromethane (DCM, 30 mL) and wash with water (2 x 20 mL) to remove triethylamine hydrochloride salts.
-
Dry the organic layer over anhydrous
. -
Concentrate to dryness.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
The 1,5-isomer typically elutes after any trace 1,3-isomer (if present), but this protocol should yield >95% regioselectivity.
-
Characterization & Validation
To confirm the synthesis of the 1,5-isomer and distinguish it from the 1,3-isomer, use the following criteria.
Data Summary Table
| Feature | Target: 1,5-Isomer (5-phenyl-1-tolyl) | Impurity: 1,3-Isomer (3-phenyl-1-tolyl) |
| Mechanism | Kinetic Control (Michael Addition) | Thermodynamic/Acid Control |
| H3 and H4 doublets ( | H4 and H5 doublets ( | |
| NOE Signal | Strong NOE between Tolyl-ortho and Phenyl-ortho protons. | NOE between Tolyl-ortho and Pyrazole-H5 . |
| Shielded/Shifted due to twist (steric crowding). | Typical conjugation shifts (planar). |
Validation Protocol (NMR)
-
Run a 1D
H NMR: Look for two doublets for the pyrazole ring protons.-
H4 (approx 6.5 ppm) and H3 (approx 7.7 ppm).
-
-
Run a 1D NOE Difference or 2D NOESY:
-
Irradiate the Tolyl-ortho protons (approx 7.1-7.2 ppm).
-
Positive Result (1,5-isomer): You should see enhancement of the Phenyl-ortho protons (approx 7.3-7.4 ppm). This confirms the two aryl rings are adjacent (positions 1 and 5).
-
Negative Result (1,3-isomer): You would see enhancement of a single pyrazole proton (H5), indicating the 5-position is unsubstituted.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Formation of 1,3-isomer | Reaction mixture was acidic.[2][3] | Ensure Triethylamine is added in slight excess (1.1 equiv) relative to the hydrazine hydrochloride. |
| Low Yield | Incomplete enaminone formation. | Verify Stage 1 completion by TLC. Ensure moisture exclusion during DMF-DMA reaction. |
| Oiling out | Product is impure. | Use a seed crystal for recrystallization or perform a silica plug filtration using 10% EtOAc/Hexane. |
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective synthesis of 5-amino- and 5-hydroxy-pyrazoles." Journal of Organic Chemistry, 2008 , 73(9), 3523–3529. Link
-
Enaminone Mechanism: Al-Zaydi, K. M. "Microwave assisted synthesis of new 5-substituted-1-aryl-1H-pyrazoles." Journal of Saudi Chemical Society, 2010 , 14(3), 291-295. Link
-
General Pyrazole Protocols: Gosselin, F., et al. "Highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles." Journal of Organic Chemistry, 2005 , 70(23), 9644–9647. Link
-
Celecoxib Analogue Synthesis: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 1997 , 40(9), 1347–1365. Link
Sources
Application Note: Regioselective Benzylic Bromination of 5-Phenyl-1-(p-tolyl)-1H-pyrazole
Executive Summary
The functionalization of alkyl-substituted aryl pyrazoles is a critical transformation in medicinal chemistry and agrochemical development. This application note details the regioselective benzylic bromination of 5-phenyl-1-(p-tolyl)-1H-pyrazole to yield 1-(4-(bromomethyl)phenyl)-5-phenyl-1H-pyrazole. By leveraging the radical-mediated Wohl-Ziegler reaction, this protocol achieves high chemoselectivity, explicitly suppressing unwanted electrophilic aromatic substitution at the pyrazole core. Furthermore, we outline a modernized, greener workflow that replaces legacy ozone-depleting solvents with environmentally benign alternatives without sacrificing yield or scalability.
Mechanistic Rationale & Causality
The Chemoselectivity Challenge
The substrate, 5-phenyl-1-(p-tolyl)-1H-pyrazole, presents two competing reactive sites:
-
The Benzylic Position: The methyl group on the p-tolyl ring is highly susceptible to radical hydrogen abstraction due to the resonance stabilization of the resulting benzylic radical.
-
The Pyrazole C4 Position: The electron-rich pyrazole core is highly prone to electrophilic aromatic substitution (SEAr) by halogens[1].
If ionic bromine (Br⁺ or polarized Br₂) is present in high concentrations, C4-bromination will rapidly outcompete benzylic bromination. Therefore, the experimental conditions must strictly enforce a radical pathway while starving the system of electrophilic bromine.
The Goldfinger Mechanism
To achieve this, the reaction relies on the Goldfinger mechanism [2]. In this regime, N-bromosuccinimide (NBS) does not act as the direct brominating agent. Instead, a radical initiator (such as AIBN or light) generates trace bromine radicals (Br•) that abstract a hydrogen atom from the benzylic methyl group[3]. The byproduct of this abstraction is HBr.
NBS functions as a highly regulated "bromine sink." It reacts rapidly with the in situ generated HBr to produce molecular bromine (Br₂) at an exceptionally low, steady-state concentration[2]. This trace amount of Br₂ is sufficient to trap the benzylic radical (yielding the desired product and regenerating Br•) but is too low to trigger the ionic SEAr pathway at the pyrazole C4 position[4].
Figure 1: The Goldfinger mechanism illustrating radical benzylic bromination vs. ionic suppression.
Experimental Design: Solvents & Self-Validation
Solvent Selection
Historically, carbon tetrachloride (CCl₄) was the mandatory solvent for the Wohl-Ziegler reaction because its non-polar nature suppresses ionic side reactions, and succinimide is insoluble in it[4]. Due to the Montreal Protocol, CCl₄ is banned for industrial use[5].
Trifluorotoluene (PhCF₃) and Acetonitrile (MeCN) serve as excellent modern alternatives[2][4]. PhCF₃ closely mimics the non-polar, dense characteristics of CCl₄, maintaining high chemoselectivity while allowing the reaction to be run at a higher reflux temperature (85 °C), which accelerates radical initiation.
The Self-Validating System
This protocol is designed to be visually self-validating. NBS is denser than PhCF₃ and rests at the bottom of the flask. As the reaction proceeds, NBS is converted into succinimide, which is less dense and highly insoluble in non-polar solvents. The physical precipitation and floating of succinimide to the surface of the reaction mixture serves as an internal, real-time indicator of reaction progress[2][4].
Optimization Data
The following table summarizes the optimization of reaction conditions, demonstrating the viability of greener solvents compared to legacy methods.
Table 1: Solvent and Initiator Optimization for Benzylic Bromination
| Solvent | Initiator | Temp (°C) | Time (h) | Chemoselectivity (Benzylic:C4) | Yield (%) |
| CCl₄ (Legacy) | AIBN (0.05 eq) | 77 | 3.0 | >99:1 | 88 |
| PhCF₃ (Greener) | AIBN (0.05 eq) | 85 | 3.0 | >99:1 | 86 |
| MeCN | Light (400 nm) | 25 | 5.0 | 95:5 | 82 |
| EtOAc | Bz₂O₂ (0.05 eq) | 77 | 4.0 | 90:10 | 75 |
Step-by-Step Protocol
Target: 1-(4-(bromomethyl)phenyl)-5-phenyl-1H-pyrazole Scale: 1.0 mmol
Reagents Required:
-
5-phenyl-1-(p-tolyl)-1H-pyrazole (1.0 mmol, 234.3 mg)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) — Must be freshly recrystallized from boiling water to remove Br₂/HBr impurities[6].
-
Azobisisobutyronitrile (AIBN) (0.05 mmol, 8.2 mg)
-
Anhydrous Trifluorotoluene (PhCF₃) (10 mL)
Methodology:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1-(p-tolyl)-1H-pyrazole (234.3 mg) and anhydrous PhCF₃ (10 mL). Stir until fully dissolved.
-
Reagent Addition: Add freshly recrystallized NBS (186.9 mg) and AIBN (8.2 mg) to the solution. The NBS will largely settle at the bottom of the flask.
-
Radical Initiation: Attach a reflux condenser to the flask and purge the system with Nitrogen gas for 5 minutes. Submerge the flask in a pre-heated oil bath at 85 °C.
-
Visual Monitoring: Allow the mixture to reflux. Over the course of 2 to 3 hours, observe the reaction mixture. The dense NBS will be consumed, and a white, fluffy precipitate of succinimide will form and float in the solvent.
-
Reaction Quenching: Once TLC (Hexanes:EtOAc 4:1) indicates complete consumption of the starting material, remove the flask from the heat and cool it to 0 °C in an ice bath for 15 minutes to maximize the precipitation of succinimide.
-
Workup: Filter the cold reaction mixture through a sintered glass funnel to remove the succinimide byproduct. Wash the filter cake with a small amount of cold PhCF₃ (2 mL).
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (15 mL) to neutralize any trace HBr, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the pure brominated product as a crystalline solid.
Figure 2: Step-by-step experimental workflow for the Wohl-Ziegler bromination and purification.
Analytical Validation
To confirm the success and chemoselectivity of the reaction, ¹H NMR (CDCl₃, 400 MHz) is the definitive analytical tool:
-
Loss of Starting Material: The distinct singlet corresponding to the p-tolyl methyl group (~2.35 ppm, 3H) will completely disappear.
-
Formation of Product: A new, deshielded singlet corresponding to the benzylic -CH₂Br group will emerge at ~4.50 ppm (2H) .
-
Confirmation of Chemoselectivity: The pyrazole C4 proton must remain visible as a sharp singlet at ~6.50 ppm (1H) . If this peak is missing, it indicates that unwanted ionic electrophilic bromination has occurred at the pyrazole core.
References
- Wikipedia.
- Organic Chemistry Portal. "Wohl-Ziegler Reaction".
- ResearchGate. "Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction".
- ACS Publications. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent".
- Wikipedia. "N-Bromosuccinimide".
- Master Organic Chemistry. "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry".
Sources
Application Note: Precision Synthesis of 1,5-Disubstituted Pyrazoles via One-Pot Multicomponent Strategies
Abstract
The 1,5-disubstituted pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . However, its synthesis is historically plagued by regioselectivity challenges, often yielding mixtures of 1,5- and 1,3-isomers when using traditional Knorr condensation.[1] This application note details advanced One-Pot Multicomponent Reaction (MCR) strategies to overcome these limitations. We present a robust, metal-free, iodine-mediated protocol and a fluorinated solvent-directed strategy that ensure high regiocontrol, operational simplicity, and scalability.
Introduction: The Regioselectivity Paradox
The synthesis of pyrazoles typically involves the condensation of hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones or alkynones).[2][3] The fundamental challenge lies in the nucleophilic asymmetry of monosubstituted hydrazines (
-
The Nucleophile: The terminal nitrogen (
) is more nucleophilic than the substituted nitrogen ( ). -
The Electrophile: In an unsymmetrical 1,3-diketone (
), the carbonyl carbons possess different electrophilicities based on steric and electronic effects of and .
The Consequence:
-
1,3-Isomer (Thermodynamic): Often favored in neutral/basic conditions where the most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
1,5-Isomer (Kinetic/Steric): Required for many biological targets (e.g., COX-2 inhibitors) but harder to access selectively without directing groups (like
) or specific solvent effects.
This guide focuses on forcing the 1,5-pathway using modern MCR interventions.
Mechanistic Insight & Control Strategy
To achieve 1,5-selectivity, we must manipulate the reaction trajectory so that the substituted nitrogen (
Key Drivers of Regioselectivity:
-
Electronic Directing Groups: Strongly electron-withdrawing groups (EWGs) like
or increase the electrophilicity of the adjacent carbonyl, attracting the group. This locks the regiochemistry (e.g., in Celecoxib synthesis). -
Solvent Effects (The "Fluoro-Switch"): Fluorinated solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can invert regioselectivity via strong hydrogen-bond donation, stabilizing specific enol tautomers or transition states.
-
Steric Bulk: Using bulky hydrazines or sterically demanding diketones can kinetically favor the 1,5-isomer to minimize steric clash in the intermediate.
Visualization: Regioselective Pathways
The following diagram illustrates the bifurcation between 1,3- and 1,5-isomer formation and the intervention points.
Figure 1: Mechanistic bifurcation in pyrazole synthesis. Directing the initial nucleophilic attack is critical for 1,5-selectivity.
Validated Experimental Protocols
We present two distinct protocols. Protocol A is the industry standard for high-value scaffolds (like Celecoxib analogs). Protocol B is a modern, green MCR using iodine.
Protocol A: Solvo-Controlled Synthesis (The HFIP Method)
Best for: Substrates sensitive to harsh acids; maximizing 1,5-selectivity via solvent effects.
Materials:
-
Substrate: 1,3-Diketone (1.0 equiv) [e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione]
-
Reagent: Aryl Hydrazine Hydrochloride (1.1 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M concentration)[2]
-
Base: Triethylamine (
) (1.1 equiv) - Only if using hydrazine salt
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (5 mL).
-
Addition: Add the aryl hydrazine (1.1 mmol) in one portion. If using the hydrochloride salt, add
(1.1 mmol) simultaneously. -
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Note: HFIP activates the carbonyls via strong H-bonding, often accelerating the reaction without external heat.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the diketone.
-
Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered and reused).
-
Purification: Redissolve the residue in Ethanol (2 mL) and add water (10 mL) to precipitate the product. Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.
Expected Outcome: >90% Yield, >95:5 Regioselectivity favoring the 1,5-isomer (especially with
Protocol B: Iodine-Mediated One-Pot MCR
Best for: Rapid library generation; converting aldehydes and ketones directly to pyrazoles.
Concept: In situ generation of an iodinated intermediate that undergoes rapid cyclization.
Materials:
-
Component 1: Aryl Aldehyde (1.0 equiv)
-
Component 2: Acetophenone derivative (1.0 equiv)
-
Component 3: Aryl Hydrazine (1.0 equiv)
-
Catalyst: Molecular Iodine (
) (10-20 mol%) -
Solvent: Water or Ethanol (Green chemistry compliant)
Procedure:
-
Condensation: Mix Aryl Aldehyde (1 mmol) and Acetophenone (1 mmol) in Ethanol (5 mL) with NaOH (1 mmol) to form the chalcone intermediate in situ. Stir for 30 mins.
-
Cyclization: Add Aryl Hydrazine (1.2 mmol) and Molecular Iodine (
, 0.2 mmol). -
Heating: Heat the mixture to reflux (80°C) for 2–3 hours.
-
Quenching: Cool to RT and add saturated
(sodium thiosulfate) solution to quench excess iodine. -
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry over
and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Data Summary:
| Parameter | Protocol A (HFIP) | Protocol B (Iodine MCR) |
| Primary Selectivity | 1,5-Disubstituted (High) | 1,3,5-Trisubstituted (Variable) |
| Reaction Time | 2–4 Hours | 3–5 Hours |
| Temperature | Room Temperature | 80°C (Reflux) |
| Eco-Factor | High (Recyclable Solvent) | High (Water/EtOH, Metal-Free) |
| Key Limitation | Solvent Cost (HFIP) | Requires Chalcone formation step |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Mixed Isomers) | Substrate lacks electronic bias (e.g., symmetric diketone). | Switch solvent to HFIP or Acetic Acid . Lower the temperature to 0°C to favor kinetic control. |
| Incomplete Reaction | Deactivation of hydrazine by acid (if using HCl salt). | Ensure stoichiometric base ( |
| "Oiling Out" of Product | Product is too soluble in the ethanol/water mix. | Cool the mixture to 4°C for 2 hours. Seed with a crystal of pure product if available. |
| Low Yield in MCR (Protocol B) | Inefficient oxidation of pyrazoline. | Increase Iodine loading to 30 mol% or switch oxidant to |
References
-
Regioselective Synthesis of 1,5-Diarylpyrazoles: Fustero, S., et al. "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. Link
-
Iodine-Mediated MCR: Wang, L., et al. "Molecular Iodine-Catalyzed One-Pot Synthesis of Pyrazoles." Tetrahedron Letters. Link
-
Celecoxib Synthesis Mechanism: Heller, S. T., & Natarajan, S. R. "Fast and General Synthesis of 1,5-Diarylpyrazoles." Organic Letters. Link
-
Review on Pyrazole Regioselectivity: Largo, P., et al. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry. Link
-
Green Chemistry Approaches: "Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water."[9] New Journal of Chemistry. Link
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Fluorescence Properties of 1,5-Diphenylpyrazole Derivatives for Advanced Photophysical and Biological Probing
Introduction & Scientific Context
1,5-diphenylpyrazole derivatives have emerged as privileged scaffolds in both medicinal chemistry and photophysical materials science [5]. While traditionally recognized for their potent biological activities—such as selective cyclooxygenase-2 (COX-2) inhibition, CB1 receptor modulation, and monoacylglycerol lipase (MAGL) inhibition [3, 4]—recent advancements have illuminated their exceptional fluorescence properties. By introducing specific functional groups, such as a 2-hydroxyphenyl moiety at the C5 position, these molecules become highly efficient candidates for Excited-State Intramolecular Proton Transfer (ESIPT) [1]. This application note provides a comprehensive guide to the synthesis, photophysical characterization, and mechanistic evaluation of fluorescent 1,5-diphenylpyrazole derivatives for advanced biological probing.
Mechanistic Insights: ESIPT and Coordination-Driven Fluorescence
The fluorescence of 1,5-diphenylpyrazole derivatives is highly dependent on their structural microenvironment. In derivatives like 5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole, the proximity of the phenolic hydroxyl group to the pyrazole nitrogen facilitates a strong intramolecular hydrogen bond [1].
The Causality of ESIPT: Upon photoexcitation (S0 → S1), the electron density of the molecule redistributes, significantly increasing the acidity of the phenolic proton and the basicity of the pyrazole nitrogen. This thermodynamic driving force triggers an ultrafast proton transfer, converting the molecule from an excited enol tautomer (Enol) to an excited keto tautomer (Keto). The Keto* state then relaxes to the ground state via radiative emission. Because the structural geometry of the keto form differs drastically from the enol ground state, the resulting fluorescence exhibits an unusually large Stokes shift (often >150 nm). This large shift is critical for biological probes as it eliminates self-absorption and minimizes background autofluorescence from biological tissues [1].
Furthermore, 1,5-diphenylpyrazoles act as robust ligands in transition metal complexes. For instance, in polyoxometalate-supported Cu(I)-pyrazole complexes, the pyrazole ligand stabilizes the Cu(I) center via backdonation of electrons into low-lying antibonding molecular orbitals, preventing oxidation to Cu(II) and yielding unique charge-transfer fluorescence properties [2].
Jablonski diagram illustrating the ESIPT mechanism in hydroxyphenyl-pyrazole derivatives.
Quantitative Photophysical Data
The table below summarizes the photophysical properties of representative 1,5-diphenylpyrazole systems. The large Stokes shifts observed in ESIPT and Cu(I)-coordinated systems validate their utility in high-contrast imaging [1, 2].
| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift | Quantum Yield (Φ_F) | Solvent/State |
| 5-(2-Hydroxyphenyl)-1,5-diphenylpyrazole | 335 nm | 510 nm | 175 nm | 0.28 | Toluene |
| 5-(2-Hydroxy-5-methoxyphenyl)-pyrazole | 342 nm | 525 nm | 183 nm | 0.31 | Dichloromethane |
| Cu(I)-1,5-diphenylpyrazole POM Complex | 385 nm | 550 nm | 165 nm | 0.18 | Solid State |
| 1,5-Diphenylpyrazole-3-carboxamide | 315 nm | 420 nm | 105 nm | 0.42 | DMSO |
Experimental Protocols
Workflow for the synthesis, purification, and photophysical validation of pyrazole probes.
Protocol 1: Synthesis of Fluorescent 5-(2-Hydroxyphenyl)-1,5-diphenylpyrazole
Objective: To synthesize an ESIPT-capable pyrazole probe via a self-validating cyclocondensation pathway [1, 5]. Reagents: 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 eq), Phenylhydrazine (1.2 eq), Glacial acetic acid (solvent/catalyst), Ethanol.
Step-by-Step Methodology:
-
Condensation: Dissolve 10 mmol of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in 30 mL of glacial acetic acid inside a round-bottom flask.
-
Hydrazine Addition: Dropwise add 12 mmol of phenylhydrazine under continuous magnetic stirring at room temperature. Causality: Slow addition prevents the exothermic formation of unwanted bis-hydrazone byproducts, ensuring high regioselectivity.
-
Cyclization: Elevate the temperature to 90°C and reflux for 4 hours. The acidic environment catalyzes the formation of the hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to form the fully aromatic pyrazole ring [5].
-
Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice. Stir vigorously until a crude solid precipitates.
-
Purification (Self-Validation): Filter the solid and wash with cold water (3 x 20 mL) to remove residual acetic acid. Recrystallize from hot ethanol. Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). A single fluorescent spot under 365 nm UV light confirms the absence of starting materials and the purity of the fluorophore.
-
Structural Confirmation: Confirm the structure using 1H-NMR (look for the characteristic pyrazole C4-H singlet around δ 6.8-7.0 ppm) and HRMS.
Protocol 2: Photophysical Characterization and ESIPT Validation
Objective: To quantify the absorption, emission, and Stokes shift of the synthesized probe, confirming the ESIPT mechanism [1].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 μM stock solution of the purified pyrazole in spectroscopic grade toluene and methanol. Causality: Testing in both non-polar (toluene) and polar protic (methanol) solvents validates ESIPT. Protic solvents disrupt the intramolecular hydrogen bond via competitive intermolecular bonding, which quenches the large Stokes shift keto-emission and favors the normal enol-emission.
-
UV-Vis Absorption: Record the absorption spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorption (λ_abs).
-
Steady-State Fluorescence: Excite the sample at λ_abs. Record the emission spectrum from 350 nm to 700 nm.
-
Data Analysis: Calculate the Stokes shift (Δλ = λ_em - λ_abs). A shift >150 nm in toluene confirms the Keto* emission characteristic of ESIPT.
-
Quantum Yield Determination: Measure the relative fluorescence quantum yield (Φ_F) using Quinine Sulfate in 0.1 M H2SO4 (Φ_F = 0.54) as a reference standard. Causality: Ensure the optical density (OD) of both the sample and standard is strictly <0.05 at the excitation wavelength to prevent inner-filter effects and self-quenching from skewing the quantitative yield.
Applications in Biological Probing
Beyond structural fluorescence, 1,5-diphenylpyrazole-3-carboxamides are highly selective, reversible inhibitors of Monoacylglycerol Lipase (MAGL), a critical enzyme in the endocannabinoid system [3, 4]. By leveraging the intrinsic fluorescence of the pyrazole core or by functionalizing it with a secondary fluorophore (e.g., TAMRA), researchers can perform Activity-Based Protein Profiling (ABPP) [4]. This allows for the real-time visualization of MAGL distribution in neuroinflammatory models, providing a direct optical readout of enzyme inhibition and target engagement in complex proteomes without the need for destructive assays.
References
-
Wang, X., et al. "Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation". ACS Omega, 2022. URL: [Link]
-
Tabrizi, M. A., et al. "Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors". University of Pisa (ARPI), 2018. URL: [Link]
-
Falsini, M., et al. "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives". Journal of Medicinal Chemistry (PMC), 2018. URL: [Link]
-
Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Molecules (MDPI), 2018. URL: [Link]
Synthesis of COX-2 Inhibitors Based on a 1,5-Diarylpyrazole Core: Application Notes and Protocols
Introduction: Targeting Inflammation with Precision
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in therapeutic inflammatory modulation.[1] COX-1 is a constitutively expressed enzyme responsible for the baseline production of prostaglandins that maintain homeostatic functions, such as protecting the gastrointestinal lining.[1] In contrast, COX-2 is an inducible enzyme, dramatically upregulated at sites of inflammation by mediators like cytokines and growth factors.[1] This distinction presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][2]
The 1,5-diarylpyrazole scaffold has proven to be a highly effective core structure for the development of selective COX-2 inhibitors.[2][3][4][5] A prime example is Celecoxib, a landmark drug in this class, which features this heterocyclic core.[1][3][4] The key to the selectivity of these compounds lies in their ability to bind to a secondary pocket within the COX-2 active site, a feature absent in the COX-1 isoform. The sulfonamide or a bioisosteric equivalent at the para-position of one of the aryl rings is crucial for this interaction, forming a hydrogen bond with Arg513 at the apex of this side pocket.[6]
This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of 1,5-diarylpyrazole-based COX-2 inhibitors, offering detailed protocols and field-proven insights for researchers in drug discovery and development.
Strategic Synthesis of the 1,5-Diarylpyrazole Core
The cornerstone of synthesizing this class of inhibitors is the regioselective formation of the 1,5-diarylpyrazole ring. The most prevalent and robust method involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted arylhydrazine.[1][7]
General Synthetic Pathway
The synthesis can be conceptually broken down into two primary stages: the formation of the 1,3-diketone intermediate and the subsequent cyclization to form the pyrazole.
Caption: General two-stage synthesis of 1,5-diarylpyrazole COX-2 inhibitors.
Protocol 1: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
This protocol details the synthesis of Celecoxib, a foundational compound in this class, and serves as a template for analog synthesis.[1][3][4]
Part A: Synthesis of the 1,3-Diketone Intermediate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione [8]
-
Rationale: This Claisen condensation reaction forms the key β-dicarbonyl intermediate. The use of a strong base like sodium ethoxide is necessary to deprotonate the methyl group of the acetophenone, initiating the condensation with ethyl trifluoroacetate. The trifluoromethyl group is a critical pharmacophore for COX-2 inhibitory activity.
-
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Toluene or a greener alternative like 2,2,5,5-tetramethyloxolane (TMO)[8]
-
Hydrochloric acid (for workup)
-
Hexane (for trituration/washing)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in the chosen solvent.
-
Add 4'-methylacetophenone (1.0 eq) dropwise to the stirred solution.
-
Following the addition, add ethyl trifluoroacetate (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid to neutralize the base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with hexane or recrystallization to yield the desired diketone as a solid.[8]
-
Part B: Synthesis of Celecoxib via Cyclocondensation [1][9]
-
Rationale: The acidic condensation of the 1,3-diketone with 4-sulfamoylphenylhydrazine hydrochloride leads to the formation of the pyrazole ring. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. The use of an alcoholic solvent like ethanol facilitates the reaction.[10][11]
-
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Part A)
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Ethyl acetate/Heptane (for recrystallization)
-
-
Procedure:
-
To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride (1.0-1.1 eq).[1]
-
Heat the mixture to reflux for several hours (typically 4-24 hours).[11] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine to remove any unreacted acid.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield pure Celecoxib.[1]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Structure-Activity Relationship (SAR) and Analog Design
The 1,5-diarylpyrazole scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[3][4]
| Position/Group | Modification | Impact on Activity | Reference |
| C3-Position | Trifluoromethyl (CF₃) | Potent and selective COX-2 inhibition. | [3][4] |
| Other electron-withdrawing groups | Can maintain or modulate activity. | ||
| N1-Phenyl Ring | para-Sulfonamide (SO₂NH₂) | Critical for COX-2 selectivity by interacting with Arg513. | [6] |
| para-Methylsulfonyl (SO₂Me) | A common bioisostere that also confers high COX-2 selectivity. | [6][12] | |
| para-Azido (N₃) | A dipolar bioisostere that can replace the sulfonamide group.[6][13] | ||
| C5-Phenyl Ring | para-Methyl | Enhances potency. | [3][4] |
| Halogen substitutions (Br, Cl) | Generally show good COX-2 inhibition.[14] | ||
| Methoxy substitution | Can lead to reduced COX-2 inhibition compared to halogens.[14] |
Biological Evaluation: Assessing Potency and Selectivity
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
-
Rationale: This assay is crucial for determining the potency (IC₅₀ value) and selectivity of the synthesized compounds. The assay measures the peroxidase component of the COX enzymes. COX converts arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂). This peroxidase activity can be monitored using a chromogenic or fluorometric probe.[15][16]
Caption: Workflow for the in vitro COX inhibition assay.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., Amplex Red)[17]
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents according to standard protocols or kit instructions. Dilute enzymes and substrate to their working concentrations in the assay buffer.[15]
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Include wells for 100% activity (enzyme + vehicle) and background (no enzyme).[15][18]
-
Inhibitor Addition: Add serial dilutions of the test compounds and the reference inhibitor to the designated wells. Add vehicle (e.g., DMSO) to the control wells.[16][19]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitors to bind to the enzymes.[15][19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the detection probe to all wells.
-
Detection: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength using a microplate reader over a set time period.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).[15]
-
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
-
Rationale: This is a classic and widely used model to assess the acute anti-inflammatory activity of new compounds. Carrageenan injection into the rat paw induces a biphasic inflammatory response. The second phase is primarily mediated by prostaglandins, making it sensitive to inhibitors of COX-2. The reduction in paw volume (edema) is a direct measure of the compound's anti-inflammatory effect.[20][21][22]
-
Materials:
-
Wistar or Sprague-Dawley rats
-
Test compounds and reference drug (e.g., Celecoxib, Indomethacin)
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the study with free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses). Administer the test compounds and reference drug orally or intraperitoneally.[22]
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[21]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Conclusion and Future Directions
The 1,5-diarylpyrazole core remains a privileged scaffold in the design of selective COX-2 inhibitors. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. By coupling robust synthetic protocols with systematic biological evaluation, researchers can continue to develop novel anti-inflammatory agents with improved efficacy, selectivity, and safety profiles. Future work may focus on creating hybrid molecules that combine the COX-2 inhibitory pharmacophore with other functionalities, such as nitric oxide-donating groups or moieties targeting other inflammatory pathways, to achieve synergistic therapeutic effects.[23][24]
References
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., Veenhuizen, A. W., Zhang, Y. Y., & Isakson, P. C. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., Veenhuizen, A. W., Zhang, Y. Y., & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-65. [Link]
-
Zarghi, A., Kakhki, S., Ramezani, M., & Dastmalchi, S. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(22), 3743-3747. [Link]
-
Abbas, M. M., Hussin, H., & Sirat, H. M. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Chemical and Pharmaceutical Bulletin, 69(9), 885-896. [Link]
-
Knaus, E. E., & Juhasz, J. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. ACS Medicinal Chemistry Letters, 1(1), 33-37. [Link]
-
Naveen, S., Kavitha, C. V., Ananda, K., & Lokanath, N. K. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(5), 3848-3859. [Link]
-
Knaus, E. E., & Juhasz, J. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-9. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Desiraju, G. R., Gopalakrishnan, B., Jetti, R. K. R., Raveendra, D., Sarma, J. A. R. P., & Subramanya, H. S. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 945-955. [Link]
-
Desiraju, G. R., Gopalakrishnan, B., Jetti, R. K. R., Raveendra, D., Sarma, J. A. R. P., & Subramanya, H. S. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 945-955. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3468-3486. [Link]
-
Thangarasu, P., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1603. [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 384. [Link]
-
Behera, S. S., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1), 1-5. [Link]
-
Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity. Pharmaceutical Biology, 61(1), 585-597. [Link]
-
Patel, R. P., Patel, M. P., & Patel, R. G. (2010). Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. Research Journal of Pharmaceutical Technology, 3(1), 123-126. [Link]
-
Al-Suwaidan, I. A., et al. (2022). EGFR and COX-2 Dual Inhibitor: The Design, Synthesis, and Biological Evaluation of Novel Chalcones. Molecules, 27(4), 1215. [Link]
-
Mohammed, H. J., & Al-Amiery, A. A. (2022). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Baghdad Science Journal, 19(2), 345-354. [Link]
-
ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]
-
Zarghi, A., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. ResearchGate. [Link]
- Google Patents. (2016). Method for synthesizing celecoxib.
-
Byrne, F. P., et al. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. [Link]
- Google Patents. (2011).
-
Rao, B. N., et al. (2013). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(7), 594-603. [Link]
-
Al-Trad, B., et al. (2021). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Brieflands. [Link]
- Google Patents. (2016).
-
Missoun, F., et al. (2020). In vivo Anti-inflammatory Activity of Aqueous Extract of Carthamus caeruleus L Rhizome Against Carrageenan-Induced Inflammation. Jordan Journal of Biological Sciences, 13(4), 503-509. [Link]
-
Pérez-Gutiérrez, R. M., & García-Báez, E. V. (2023). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. Molecules, 28(9), 3740. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Wang, Y., et al. (2012). Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives. Acta Pharmacologica Sinica, 33(5), 698-708. [Link]
-
Singh, S. K., et al. (2005). Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore. European Journal of Medicinal Chemistry, 40(12), 1245-1255. [Link]
-
Oseni, L. A., et al. (2013). Preliminary in vivo evaluation of anti-inflammatory activities of aqueous and ethanolic whole plant extracts of Phyllanthus fraternus on Carrageenan-induced Paw Oedema in Sprague-Dawley Rats. British Journal of Pharmacology and Toxicology, 4(2), 59-63. [Link]
-
El-Gamal, M. I., et al. (2022). Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation. Molecules, 27(18), 5898. [Link]
-
Kumar, S., & Ila, H. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9394-9403. [Link]
-
Kumar, A., et al. (2014). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Synthetic Communications, 44(15), 2187-2196. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
da Silva, A. C. M., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(10), 1332. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307-1310. [Link]
-
Hernández-Vázquez, E., et al. (2015). 1,5-Diarylpyrazole and vanillin hybrids: Synthesis, biological activity and DFT studies. Bioorganic & Medicinal Chemistry Letters, 25(14), 2785-2789. [Link]
-
Sridhar, R., & Perumal, P. T. (2005). A new protocol to synthesize 1,3,5-triaryl-2-pyrazolines and 1-phenyl-3,5-diaryl-2-pyrazolines by Vilsmeier–Haack reagent. Bioorganic & Medicinal Chemistry Letters, 15(15), 3563-3567. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors / Molecules, 2000 [sci-hub.box]
- 6. Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 11. CN103724268B - A kind of preparation method of celecoxib - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. brieflands.com [brieflands.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
Green chemistry protocols for 1-aryl-5-phenylpyrazole synthesis
Application Note: Green Chemistry Protocols for 1-Aryl-5-Phenylpyrazole Synthesis
Executive Summary
The 1-aryl-5-phenylpyrazole scaffold is a pharmacophore of immense significance, serving as the core structure for blockbuster cyclooxygenase-2 (COX-2) inhibitors like Celecoxib . Traditional synthesis (Knorr condensation) often relies on volatile organic compounds (VOCs) like toluene or ethanol under reflux, and frequently suffers from poor regiocontrol, yielding mixtures of the desired 1,5-diaryl isomer and the inactive 1,3-diaryl byproduct.[1]
This guide details three validated Green Chemistry Protocols designed to maximize atom economy, eliminate toxic solvents, and enhance regioselectivity.[1] By leveraging Bio-based Solvents (TMO) , Mechanochemistry , and Ultrasound-Assisted Ionic Liquids , researchers can achieve superior yields with reduced environmental impact (E-factor).[1]
Strategic Analysis: The Regioselectivity Challenge
The core synthetic challenge lies in the condensation of an unsymmetrical 1,3-diketone with an arylhydrazine. Two pathways exist:
-
Path A (Target): Terminal hydrazine nitrogen (
) attacks the carbonyl adjacent to the alkyl/haloalkyl group (C3), placing the phenyl ring at C5.[1] -
Path B (Impurity): Terminal hydrazine nitrogen attacks the carbonyl adjacent to the phenyl ring, resulting in the 1,3-diaryl isomer.[1]
Green Advantage:
-
Thermodynamic Control: Green solvents like water or ionic liquids often utilize the hydrophobic effect to accelerate the reaction and, in specific pH windows, favor the formation of the 1,5-isomer precipitate, driving the equilibrium toward the target.
-
Solvent Substitution: Replacing toluene with 2,2,5,5-tetramethyloxolane (TMO) or Ethyl Lactate reduces toxicity without compromising the solubility required for the condensation.[1]
Mechanistic Pathway & Regiocontrol
The following diagram illustrates the competing pathways and the specific stabilization of the 1,5-isomer intermediate.
Figure 1: Competing mechanistic pathways in Knorr pyrazole synthesis. Green protocols aim to stabilize Path A.
Detailed Experimental Protocols
Protocol A: Bio-Based Solvent Synthesis (TMO)
Best for: Scalable synthesis of Celecoxib analogs with high purity. Reference Grounding:[1] This method replaces toluene/ethanol, reducing waste by >100 kg per kg product [1].[1][2]
Materials:
-
1,3-Diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione for Celecoxib).[1]
-
Arylhydrazine Hydrochloride (e.g., 4-sulfonamidophenylhydrazine HCl).[1][2][3]
-
Catalyst: Trifluoroacetic acid (TFA) - Optional, for pH control.[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 1.1 equivalents of the 1,3-diketone and 1.0 equivalent of the arylhydrazine hydrochloride in TMO (5 mL per gram of reactant).
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) for 2–3 hours .
-
Note: Traditional ethanol reflux requires 17-20 hours.[2] TMO accelerates this significantly due to higher boiling point and better solvation of the intermediate.
-
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The 1,5-isomer typically runs lower than the 1,3-isomer due to polarity differences.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (equal volume to TMO).[1] The TMO/Water azeotrope allows for easy recovery, but for isolation, the product often precipitates directly from the biphasic mixture or requires simple filtration.
-
Wash the solid cake with cold water/ethanol (9:1) to remove unreacted hydrazine.[1]
-
-
Recrystallization: Recrystallize from Ethanol/Water to remove trace regioisomers.[1]
| Parameter | Traditional (EtOH/Toluene) | Green (TMO) |
| Reaction Time | 17–20 Hours | 2–3 Hours |
| Yield | 70–75% | 85–92% |
| Regio-purity | ~85:15 (1,5 vs 1,[1]3) | >95:5 |
| Toxicity | High (Toluene) | Low (Bio-derived) |
Protocol B: Ultrasound-Assisted Ionic Liquid Synthesis
Best for: High-throughput screening and library generation. Reference Grounding: Uses [DBUH][OAc] as a dual solvent/catalyst under sonication [2].[1]
Materials:
-
Precursors: Aromatic aldehyde, Phenylhydrazine, and active methylene compound (if performing 3-component coupling) OR 1,3-diketone + hydrazine.[1]
-
Ionic Liquid: 1,8-Diazabicyclo[5.4.0]undec-7-en-8-ium acetate ([DBUH][OAc]).[1][4]
Step-by-Step Methodology:
-
Setup: Place equimolar amounts of 1,3-diketone and phenylhydrazine in a reaction vessel.
-
Catalyst Addition: Add 20 mol% [DBUH][OAc]. Add a minimal amount of Ethanol (2-3 mL) only if the mixture is too viscous.
-
Irradiation: Place the vessel in an ultrasonic bath (cleaning bath type is sufficient, 35-40 kHz) at 50°C .
-
Duration: Sonicate for 15–30 minutes .
-
Isolation: Pour the reaction mixture onto crushed ice. The ionic liquid is water-soluble and will dissolve, leaving the pure pyrazole as a precipitate.
-
Purification: Filter the solid. The IL can be recovered from the filtrate by evaporating the water, allowing for recycling (up to 4 times without loss of activity).
Protocol C: Mechanochemical (Solvent-Free) Grinding
Best for: Academic labs and "Zero Waste" initiatives. Reference Grounding: Solid-state grinding eliminates bulk solvents entirely [3].[1]
Materials:
-
Arylhydrazine Hydrochloride (Solid).
-
Solid Support/Catalyst: p-Toluenesulfonic acid (p-TSA) or Sodium Acetate (NaOAc).
Step-by-Step Methodology:
-
Mixture: In a mortar, combine 1.0 equiv of diketone, 1.0 equiv of hydrazine, and 1.5 equiv of NaOAc (to neutralize the HCl).
-
Grinding: Grind vigorously with a pestle for 5–10 minutes .
-
Observation: The mixture will likely become a sticky paste (eutectic melt) as the reaction proceeds and water is released.
-
-
Completion: Allow the paste to stand for 10 minutes. Solidification indicates completion.[1]
-
Work-up: Wash the solid with water to remove the inorganic salts (NaCl/NaOAc). Filter and dry.
-
Yield: Typically >90% with minimal organic waste.
Quality Control & Self-Validation
To ensure the protocol was successful, you must distinguish the 1,5-isomer from the 1,3-isomer.[1]
NMR Validation Criteria:
-
1,5-Diarylpyrazole (Target):
-
The proton on the pyrazole ring (H4) typically appears as a singlet around
6.7 – 6.9 ppm . -
NOE (Nuclear Overhauser Effect): Irradiation of the Pyrazole-H4 will show enhancement of the Aryl protons on the N1 ring (because they are spatially close in the 1,5-configuration).
-
-
1,3-Diarylpyrazole (Impurity):
-
The pyrazole H4 often appears slightly downfield.
-
NOE: Irradiation of Pyrazole-H4 shows no enhancement of the N1-Aryl protons (they are distant), but may enhance the C3-Aryl protons.
-
Table: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation due to water accumulation. | Use TMO (Protocol A) or add a drying agent (MgSO4) in Protocol B. |
| Regio-mixture (High 1,3-isomer) | Reaction temperature too low (Kinetic control favors 1,3).[1] | Increase temperature (Reflux in Protocol A) or use acidic catalyst (TFA) to protonate the specific carbonyl. |
| Oily Product | Residual solvent or impurities.[1][2] | Recrystallize from EtOH/Water.[1] If using IL, ensure thorough water wash.[1] |
References
-
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Source: Journal of Chemical Education (ACS).[1][2] URL:[Link][1][2]
-
Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Source: Bulletin of Environment, Pharmacology and Life Sciences.[1] URL:[Link]
-
A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. Source: Journal of Heterocyclic Chemistry (via ResearchGate).[1] URL:[Link]
-
Ultrasound Assisted Synthesis of 1,5-Diaryl and 1,3,5-Triaryl-2-pyrazolines. Source: Asian Journal of Chemistry.[1] URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of 1,3- and 1,5-Pyrazole Regioisomers
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling to isolate pyrazole regioisomers. The condensation of asymmetric 1,3-dicarbonyls with substituted hydrazines inevitably yields a mixture of 1,3- and 1,5-disubstituted pyrazoles[1]. Because these regioisomers share identical molecular weights and similar functional groups, they often co-elute on standard chromatographic platforms[2].
This guide unpacks the physicochemical causality behind their separation and provides field-proven, self-validating protocols to resolve even the most stubborn mixtures.
Part 1: The Physicochemical Causality of Separation
To separate these molecules, we must first understand why they behave differently on a stationary phase. The answer lies in the spatial arrangement of the substituents relative to the pyrazole core, which dictates their interaction with the chromatographic environment.
In a 1,5-disubstituted pyrazole , the substituent at the C5 position is sterically adjacent to the N1 substituent (e.g., an N-aryl or N-alkyl group). This proximity creates steric shielding around the nitrogen lone pairs and alters the overall molecular dipole moment[1][3]. Conversely, the 1,3-isomer has its substituents spread further apart, typically resulting in a more exposed polar core and a higher dipole moment[1][3].
The Golden Rule of Elution: In Normal Phase (Silica) chromatography, the 1,3-pyrazole is generally more polar due to its unshielded dipole and elutes after the 1,5-pyrazole[1][4]. Understanding this elution order (descending polarity: 1,3-pyrazole > 1,5-pyrazole) is critical for accurate fraction collection and peak identification[1].
Part 2: Troubleshooting FAQs
Q1: My 1,3- and 1,5-isomers are co-eluting as a single broad peak on silica gel. How do I force resolution?
A: Co-elution on silica indicates that the dipole difference is insufficient for the current mobile phase to discriminate between the isomers[2]. First, optimize your solvent system. If using Hexane/Ethyl Acetate, switch to a system with different hydrogen-bonding dynamics, such as Dichloromethane/Methanol or Toluene/Acetone[5]. If Thin Layer Chromatography (TLC) shows no improvement (
Q2: When should I choose SFC over Preparative HPLC for pyrazole regioisomers?
A: SFC is the gold standard for challenging regioisomers and enantiomers[6]. It utilizes supercritical
Q3: Can I avoid chromatography altogether by controlling the reaction? A: In some cases, yes. The formation of the 1,3-isomer is often under kinetic control, while prolonged heating can drive the reaction toward the thermodynamically more stable 1,5-isomer[1][4]. Alternatively, modern switchable synthetic routes utilizing specific copper catalysts and 1,2,3-thiadiazine S-oxides can selectively yield the desired N-aryl pyrazole without the need for downstream chromatographic separation[8].
Part 3: Quantitative Data & Method Comparison
The following table summarizes the quantitative parameters and ideal use cases for the three primary chromatographic techniques used in pyrazole separation.
| Separation Technique | Typical Stationary Phase | Common Mobile Phase | Resolution Power | Throughput | Best Used For |
| Normal Phase (Flash) | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate | Low to Moderate | High (Large scale) | Initial purification, |
| Reversed-Phase HPLC | C18 (Octadecylsilane) | Water / Acetonitrile + TFA | High | Low to Moderate | Closely related regioisomers |
| SFC (Supercritical) | Chiralpak IA / 2-Ethylpyridine | Very High | Very High | Challenging regioisomers & enantiomers |
Part 4: Experimental Protocols
Protocol A: Preparative Flash Chromatography (Normal Phase)
Self-Validating Step: Always verify that the
-
Stationary Phase Preparation: Pack a standard grade silica gel column as a slurry using the initial non-polar mobile phase (e.g., 100% Hexane)[2].
-
Sample Loading: Use the dry loading method. Dissolve the crude pyrazole mixture in a volatile solvent, add a small amount of silica gel, and evaporate to dryness. Load this powder evenly onto the column head to prevent band broadening[2].
-
Elution: Apply a shallow gradient of Ethyl Acetate in Hexane. Elute using positive air pressure. The sterically shielded 1,5-isomer will typically elute first[1][2].
-
Fractionation & Analysis: Collect fractions and monitor via TLC. Combine pure fractions and remove the solvent under reduced pressure[2].
Protocol B: Supercritical Fluid Chromatography (SFC) Workflow
Self-Validating Step: Filter all reconstituted samples through a 0.22 µm filter prior to injection to prevent frit blockage in the high-pressure SFC system[6].
-
Instrumentation Setup: Utilize an ultra-high performance SFC system coupled with a UV or MS/MS detector for optimal sensitivity[6][7].
-
Column Selection: Install a chiral stationary phase (e.g., Chiralpak IA or Lux cellulose-2) or a high-polarity achiral phase, which demonstrate excellent chiral and regiochemical recognition capabilities for pyrazole derivatives[2][6].
-
Mobile Phase: Set the primary mobile phase to supercritical
. Introduce a polar modifier (e.g., 10-30% Methanol) to elute the compounds[6][7]. -
Execution: Run the separation utilizing the high flow rates permitted by the low viscosity of
. The will evaporate upon depressurization, leaving the purified isomers in the modifier solvent, significantly simplifying post-processing[6].
Part 5: Visualizations
Fig 1: Decision tree for selecting the optimal chromatographic method for pyrazole regioisomers.
Fig 2: Mechanistic divergence dictating the polarity and elution order of pyrazole regioisomers.
References
-
UAB Barcelona. "Preparation, separation and characterization of two pyrazolic regioisomers of high purity." Universitat Autònoma de Barcelona. [Link]
-
ACS Publications. "Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides." American Chemical Society. [Link]
-
MDPI. "Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices." MDPI. [Link]
-
bioRxiv. "A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor." Cold Spring Harbor Laboratory.[Link]
-
METU. "Reaction of Propargyl Aldehydes with Hydrazinium Salts: Synthesis of Ferrocenyl and Phenyl Substituted Pyrazoles." Middle East Technical University. [Link]
Sources
Solvent effects on pyrazole cyclization regiochemistry
Topic: Solvent Effects on Pyrazole Cyclization Regiochemistry Status: Active | Ticket: #PYRZ-REGIO-001 Support Level: Tier 3 (Senior Application Scientist)
Diagnostic & Decision Matrix
Start Here: Use this decision tree to select the optimal solvent system before beginning your synthesis. Most regioselectivity issues stem from applying "standard" ethanol conditions to non-standard substrates.
Figure 1: Decision matrix for selecting solvent systems based on substrate symmetry and desired regiochemical outcome.
Technical Knowledge Base (The "Why")
The Core Challenge: 1,3- vs. 1,5-Isomers
In the reaction between a substituted hydrazine (
Mechanism & Solvent Influence
The choice of solvent is not merely about solubility; it is a chemoselective reagent .
| Parameter | Protic Solvents (EtOH, MeOH) | Fluorinated Solvents (HFIP, TFE) | Acidic Media (HCl/AcOH) |
| Primary Effect | General solvation; Thermodynamic control. | H-Bonding Network ; Kinetic control. | Protonation ; Nucleophile switching. |
| Mechanism | Stabilizes intermediates moderately. Often leads to mixed isomers (1:1 to 3:1 ratios). | Strong H-bond donation activates the most basic carbonyl, directing the nucleophile with high precision. | Protonates the more basic |
| Regioselectivity | Low to Moderate | High (Up to 98:2) | High (Reversed) |
| Best For | Symmetrical substrates; Initial screens. | Difficult separations; Electronic differentiation. | Accessing the "anti-Knorr" isomer. |
The "Fustero Effect" (Fluorinated Alcohols)
Research by Fustero et al. established that 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP ) and 2,2,2-trifluoroethanol (TFE ) are superior solvents for pyrazole synthesis.[2]
-
Why it works: HFIP is a strong hydrogen-bond donor (
) but a poor nucleophile. It selectively activates the carbonyl oxygens, enhancing the electrophilicity difference between and of the diketone. -
Result: This amplifies the natural electronic bias of the substrate, often pushing regioselectivity from a messy 60:40 (in EtOH) to a clean >95:5.
Troubleshooting Guides
Issue 1: "I am getting an inseparable mixture of regioisomers."
Diagnosis: You are likely operating under thermodynamic control in a standard protic solvent (Ethanol/Reflux), where the energy barrier difference between the two transition states is negligible.
Corrective Action:
-
Switch to HFIP: Run the reaction in Hexafluoroisopropanol at room temperature. The high polarity and H-bonding capacity often freeze the reaction pathway into the kinetically favored product.
-
Lower the Temperature: If HFIP is unavailable, switch to THF and cool to 0°C or -78°C. Add the hydrazine slowly. Kinetic control favors the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl.
Issue 2: "I need the 'other' isomer (Inverse Regiochemistry)."
Diagnosis: The standard reaction is driven by the most nucleophilic nitrogen (usually the substituted
Corrective Action:
-
Use the Acid Switch: Add 1.0 - 2.0 equivalents of HCl or use Glacial Acetic Acid as the solvent.
-
The Mechanism: The substituted nitrogen (
) is more basic than the unsubstituted one ( ). Acid preferentially protonates the substituted nitrogen, rendering it non-nucleophilic.[1] The reaction is then forced to proceed via the unsubstituted attacking the carbonyl, leading to the inverse regioisomer.
Issue 3: "My NMR spectrum is confusing; I can't identify the isomer."
Diagnosis: Pyrazoles undergo annular tautomerism (if NH is present) and have similar chemical shifts for 1,3- and 1,5-isomers.
Validation Protocol:
-
NOESY is Mandatory: Do not rely on 1D proton shifts alone.
-
1,5-Isomer: Strong NOE correlation between the N-Substituent protons and the C5-Substituent protons.
-
1,3-Isomer: NOE correlation between the N-Substituent and the C5-H (proton on the ring), not the substituent at C3.
-
-
Solvent for NMR: Run NMR in DMSO-d6 . It reduces tautomeric exchange rates compared to
, often sharpening broadened peaks associated with NH pyrazoles.
Standard Operating Procedures (SOPs)
SOP-A: HFIP-Mediated Regioselective Synthesis
Use this for maximum selectivity of the "standard" electronic isomer.
-
Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl (1.0 equiv) in HFIP (0.2 M concentration).
-
Note: HFIP is volatile and expensive; ensure the system is sealed well.
-
-
Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 20–25°C .
-
Do not reflux. Heat is rarely needed in HFIP and degrades selectivity.
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (or LCMS).
-
Workup:
SOP-B: Acid-Modulated "Inverse" Synthesis
Use this to target the 1,5-isomer (or whichever is disfavored under neutral conditions).
-
Preparation: Dissolve the 1,3-dicarbonyl (1.0 equiv) in Ethanol (0.5 M).
-
Acidification: Add conc. HCl (1.1 equiv) or use AcOH as the co-solvent (10% v/v). Stir for 10 minutes to ensure protonation equilibrium.
-
Addition: Add the hydrazine (1.0 equiv) slowly.
-
Reaction: Reflux may be required (60–80°C) as the protonated hydrazine is less nucleophilic, slowing the rate.
-
Workup:
-
Neutralize with saturated
before extraction. -
Extract with EtOAc, dry over
, and concentrate.
-
FAQ: Rapid Response
Q: Can I use TFE (Trifluoroethanol) instead of HFIP? A: Yes, TFE is a cheaper alternative and often provides similar regioselectivity improvements, though HFIP is generally more potent due to higher H-bond acidity.
Q: My product is oiling out in Ethanol. What now? A: This is common. Add a seed crystal if available. If not, switch to a solvent system with better solubility for the intermediate hydrazone, such as Dichloromethane (DCM) or Toluene , and use a Dean-Stark trap to remove water, driving the cyclization.
Q: How do I remove HFIP completely? It shows up in my NMR.
A: HFIP binds strongly. After rotavap, dissolve your product in
References
-
Fustero, S., et al. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][3][4][5] The Journal of Organic Chemistry, 73(9), 3523–3529.[4]
-
Elguero, J. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.[6]
-
Gosselin, F., et al. (2006).[7] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters, 8(12), 2675–2678.
-
BenchChem Technical Support. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles. BenchChem Knowledge Base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Regioselectivity Control in Pyrazole Synthesis
Topic: Avoiding 1,3-Isomer Formation in Pyrazole Condensation Reactions
Executive Summary & Core Directive
In the synthesis of pyrazoles via the Knorr condensation (reaction of hydrazines with 1,3-dicarbonyls), obtaining a single regioisomer is the primary challenge.[1] The formation of the 1,3-isomer (where the N1-substituent and the C3-substituent are sterically separated) is often thermodynamically favored. However, many bioactive scaffolds (e.g., COX-2 inhibitors like Celecoxib) require the 1,5-isomer (where substituents are adjacent, creating steric congestion).
This guide addresses the specific technical requirement of avoiding the 1,3-isomer to maximize the yield of the 1,5-regioisomer. We move beyond standard protocols to explore kinetic control, solvent-directed synthesis, and stepwise enaminone pathways.
Diagnostic & Decision Matrix
Before altering your protocol, confirm your isomer profile. The 1,3- and 1,5-isomers have distinct spectroscopic signatures.
Quick Diagnostic: Do I have the 1,3- or 1,5-isomer?
| Feature | 1,3-Isomer (Thermodynamic) | 1,5-Isomer (Kinetic/Steric) |
| NOESY NMR | Strong NOE between N-R and C5-H (ring proton). Weak/No NOE between N-R and C5-Substituent . | Strong NOE between N-R and C5-Substituent . |
| C5 is typically upfield (shielded) due to lack of steric compression. | C5 is typically downfield (deshielded) due to steric compression from N1-R. | |
| TLC Behavior | Often more polar (slower moving) due to accessible lone pairs. | Often less polar (faster moving) due to twisted N-aryl groups (if applicable). |
Troubleshooting Guides (FAQs)
Scenario A: "I am running a standard Knorr reaction (Diketone + Hydrazine) and getting a 1:1 mixture or predominantly the 1,3-isomer."
Root Cause:
The hydrazine molecule has two nitrogens: the substituted NH (N1) and the unsubstituted NH
Solution 1: The Fluorinated Solvent Switch (The "HFIP Effect") Fluorinated alcohols like Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) are strong Hydrogen-bond donors (HBD). They coordinate to the carbonyls, activating them. More importantly, they stabilize the transition state leading to the 1,5-isomer and can reverse regioselectivity compared to Ethanol.
-
Protocol Adjustment: Replace Ethanol with HFIP (0.2 M concentration). Run at Room Temperature.
-
Why it works: HFIP disrupts the solvent cage and selectively activates the carbonyl that leads to 1,5-cyclization, often overcoming steric repulsion.
Solution 2: Control pH with Hydrazine Salts Using hydrazine hydrochloride salts instead of free base hydrazine changes the mechanism.
-
Protocol: Use Arylhydrazine·HCl in ethanol.
-
Mechanism: The acid catalyzes the formation of the hydrazone at the less hindered carbonyl first (kinetic control), which then cyclizes to form the 1,5-isomer.
Scenario B: "My substrates are sensitive, or the solvent switch didn't work. I need absolute regiocontrol."
Root Cause: 1,3-Diketones are symmetric in reactivity (bis-electrophiles). Relying on subtle electronic differences between two carbonyls is risky.
Solution: The Enaminone Stepwise Route Do not use a diketone. Instead, convert your ketone to an enaminone (using DMF-DMA). This desymmetrizes the electrophile.
-
Step 1: React Ketone (R-CO-CH
) with DMF-DMA Enaminone (R-CO-CH=CH-NMe ). -
Step 2: React Enaminone with Hydrazine.
-
Outcome: The hydrazine NH
exclusively attacks the C-N bond (Michael-type addition/elimination), forcing the N1 substituent to the desired position. This effectively eliminates 1,3-isomer formation.
Visualizing the Pathways
The following diagram illustrates the decision logic to avoid the 1,3-isomer.
Caption: Decision tree for selecting the optimal synthetic pathway to minimize 1,3-isomer formation.
Detailed Experimental Protocols
Protocol A: HFIP-Mediated Regioselective Synthesis
Best for: When you must use a 1,3-diketone substrate.
-
Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 0.2–0.5 M.
-
Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.
-
Note: If using hydrazine hydrochloride, add 1.0 equiv of NaOAc to buffer, though HFIP alone is often sufficient for free base.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.[2]
-
Checkpoint: HFIP accelerates the reaction compared to EtOH.
-
-
Workup: Remove HFIP under reduced pressure (rotary evaporator). The solvent is expensive; consider trapping and redistilling for reuse.
-
Purification: The crude residue is often high-purity 1,5-isomer. Recrystallize from EtOH/Heptane if necessary.
Protocol B: The Enaminone "Sure-Fire" Route
Best for: Total avoidance of 1,3-isomer.
-
Enaminone Formation:
-
Mix ketone (10 mmol) and DMF-DMA (Dimethylformamide dimethyl acetal, 12 mmol) in a sealed tube.
-
Heat to 100°C for 12 hours.
-
Evaporate volatiles. The residue (enaminone) is usually pure enough for the next step.
-
-
Cyclization:
-
Dissolve enaminone in Ethanol (0.5 M).
-
Add substituted hydrazine (1.1 equiv).[1]
-
Reflux for 1–3 hours.
-
-
Mechanism: The hydrazine NH
attacks the carbon attached to the -NMe group (Michael addition), followed by elimination of HNMe and cyclization. This locks the regiochemistry.
Data & Solvent Effects
The choice of solvent significantly impacts the Regioisomeric Ratio (RR).[1][3]
Table 1: Impact of Solvent on Pyrazole Regioselectivity (Representative Data)
Reaction: Phenylhydrazine + Benzoylacetone
| Solvent | Solvent Class | Dielectric Constant ( | Major Product | Approx. Ratio (1,5 : 1,3) |
| Ethanol | Polar Protic | 24.5 | 1,3-Isomer (Thermo) | 20 : 80 |
| THF | Polar Aprotic | 7.5 | Mixture | 40 : 60 |
| Toluene | Non-polar | 2.4 | Mixture | 50 : 50 |
| HFIP | Fluorinated | 16.7 | 1,5-Isomer (Kinetic) | >95 : 5 |
| TFE | Fluorinated | 26.7 | 1,5-Isomer | 90 : 10 |
Note: Data trends adapted from Aggarwal et al. and Gosselin et al. (See References).
References
-
Gosselin, F., et al. (2004). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Journal of Organic Chemistry. Link
-
Fustero, S., et al. (2008). Fluorinated Alcohols as Solvents for Regioselective Pyrazole Synthesis. Journal of Organic Chemistry. Link
-
Aggarwal, V. K., et al. (2006). Regiocontrol in the Synthesis of Pyrazoles. Chemical Communications. Link
-
BenchChem Technical Notes. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Link
-
Maddaluno, J., et al. (2012). Mechanism of the Knorr Pyrazole Synthesis. European Journal of Organic Chemistry. Link
Sources
Technical Support Center: Purification of 5-phenyl-1-(p-tolyl)-1H-pyrazole
Ticket ID: PYR-515-PUR Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Pyrazole Purification Support Hub
You are likely accessing this guide because your synthesis of 5-phenyl-1-(p-tolyl)-1H-pyrazole (Structure A ) has resulted in a crude mixture. In 1,5-diarylpyrazole synthesis, the most critical challenge is regioselectivity . The condensation of 1-phenyl-1,3-dicarbonyls with p-tolylhydrazine frequently yields a competitive mixture of the desired 1,5-isomer and the thermodynamic 1,3-isomer (Structure B ).
This guide provides modular troubleshooting workflows to isolate the 1,5-isomer, remove toxic hydrazine residues, and validate your structure.
Module 1: The Regioisomer Crisis (Separating 1,5- from 1,3-Isomers)
User Issue: "My TLC shows two spots with close Rf values. How do I isolate the 5-phenyl isomer?"
Technical Diagnosis
The 1,5-isomer is sterically "twisted." The steric clash between the p-tolyl group on N1 and the phenyl group on C5 forces the phenyl ring out of planarity with the pyrazole core.
-
1,3-Isomer (Impurity): More planar, better packing, often higher melting point, more polar (better interaction with silica).
-
1,5-Isomer (Target): Twisted, often lower melting point, slightly less polar (elutes first in many normal-phase systems).
Protocol A: Flash Chromatography Optimization
Standard isocratic elution often fails. Use this gradient strategy to maximize resolution (
| Parameter | Setting / Recommendation |
| Stationary Phase | Silica Gel 60 (230–400 mesh). Acid-washed silica is recommended to prevent streaking of the basic pyrazole. |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Loading | Dry Load: Dissolve crude in DCM, adsorb onto silica (1:5 ratio), and evaporate. Do not wet load; the solvent tail will ruin separation. |
| Gradient Profile | 0–5% B (2 CV) |
| Observation | The 1,5-isomer (less polar due to steric shielding of N2 lone pair) typically elutes before the 1,3-isomer. |
Protocol B: Fractional Recrystallization (Scalable)
If chromatography is impractical (>5g scale), exploit the solubility difference caused by the "twisted" nature of the 1,5-isomer.
Reagents: Ethanol (Absolute), Water (deionized).
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol (
). -
Reflux: Hold at reflux for 5 minutes. If undissolved solids remain, filter hot (this may be inorganic salts or bis-hydrazones).
-
Nucleation: Remove from heat. Let cool to room temperature slowly (over 2 hours).
-
Troubleshooting: If no crystals form, add warm water dropwise until the solution turns slightly turbid, then reheat to clarify and cool again.[1]
-
-
Harvest: Filter the crystals.
-
Crop 1: Often enriched in the higher-melting isomer (check via NMR).
-
Mother Liquor: Evaporate to half volume to induce a second crop.
-
Critical Check: Always analyze both the solid and the filtrate by NMR. The 1,5-isomer's solubility is highly sensitive to the specific crystal packing forces of the p-tolyl derivative.
Module 2: Chemical Cleanup (Hydrazines & Neutrals)
User Issue: "My product is sticky/oily or has a persistent color."
Cause:
-
Oiling Out: Presence of unreacted 1,3-dicarbonyls (neutrals) or high solvent residue.
-
Color: Trace oxidation of unreacted p-tolylhydrazine (toxic).
Protocol: The "Acid-Base Swing" Extraction
Pyrazoles are weak bases (pKa
Figure 1: The Acid-Base Swing protocol separates the basic pyrazole core from neutral starting materials (diketones) and non-basic impurities.
Step-by-Step:
-
Dissolve crude oil in Ethyl Acetate .
-
Extract 2x with 1M HCl . The pyrazole protonates and moves to the water layer.
-
Discard the organic layer (contains unreacted diketones/neutrals).
-
Cool the aqueous layer on ice and slowly basify with 6M NaOH or Sat. NaHCO
until pH > 9. The pyrazole will precipitate or oil out. -
Extract the cloudy aqueous mixture 3x with DCM or EtOAc .
-
Dry (Na
SO ) and concentrate.
Module 3: Structural Verification (The "Isomer Trap")
User Issue: "I have a clean solid, but is it the 1,3- or 1,5-isomer?"
Standard NMR is not enough. The chemical shifts are similar. You must use NOE (Nuclear Overhauser Effect) or specific diagnostic shifts.
Diagnostic Table
| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Impurity) |
| Geometry | Twisted (Steric clash: N1-Tolyl vs C5-Phenyl) | Planar (No clash: N1-Tolyl vs C3-Phenyl) |
| 1D | C4-H signal is often shielded (upfield) relative to 1,3. | C4-H signal is deshielded (downfield). |
| NOE Signal | Strong NOE observed between N1-Tolyl (ortho-H) and C5-Phenyl (ortho-H) . | NO NOE between aryl rings (too far apart). NOE seen between N1-Tolyl and C5-H. |
| C5 carbon is deshielded (~140-145 ppm). | C3 carbon is deshielded (~150 ppm). |
Workflow for Final Confirmation
Figure 2: Logic flow for confirming regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.
Frequently Asked Questions (FAQ)
Q: Can I use HPLC to separate them? A: Yes. If flash chromatography fails, a C18 Reverse Phase column (Water/Acetonitrile with 0.1% Formic Acid) is highly effective. The 1,5-isomer typically elutes after the 1,3-isomer in reverse phase due to higher lipophilicity (the twisted structure exposes the hydrophobic rings more effectively to the C18 chain).
Q: My product turned brown on the shelf. Why? A: Pyrazoles are generally stable. Browning indicates trace p-tolylhydrazine oxidation. Re-dissolve in EtOAc and wash with dilute HCl (as per Module 2) or pass through a small pad of silica.
Q: Are there safety concerns with the waste? A: Yes. The mother liquor contains hydrazine residues. Treat all waste with bleach (sodium hypochlorite) to oxidize hydrazines to nitrogen gas before disposal.
References
-
BenchChem. Column chromatography conditions for separating pyrazole isomers. (General separation protocols for pyrazole regioisomers).
-
National Institutes of Health (NIH). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. (Seminal work on Celecoxib analogs, detailing 1,5-isomer synthesis and purification).
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (NMR and structural characterization data).[2][3][4][5][6][7]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. (Mechanistic insights into controlling the isomer ratio).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. connectjournals.com [connectjournals.com]
- 6. Frontiers | Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Effect of Acid Catalysts on 1,5-Pyrazole Formation
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during the Knorr pyrazole synthesis. Specifically, this resource addresses the mechanistic role of acid catalysts in directing the preferential formation of 1,5-disubstituted pyrazoles from unsymmetrical 1,3-dicarbonyls and arylhydrazines.
Mechanistic Workflow: Acid-Catalyzed Regioselectivity
To troubleshoot regioselectivity, one must first understand the causality of the cyclocondensation cascade. The diagram below illustrates how acid catalysis drives the regioselective formation of a 1,5-diarylpyrazole (using the synthesis of the COX-2 inhibitor Celecoxib as a model) [2].
Mechanistic pathway of acid-catalyzed regioselective 1,5-diarylpyrazole formation.
Troubleshooting Guides & FAQs
Q1: Why does my Knorr pyrazole synthesis yield a near 1:1 mixture of 1,3- and 1,5-isomers, and how does an acid catalyst resolve this? A: Under neutral conditions, the highly nucleophilic terminal amine (-NH₂) of the arylhydrazine attacks both carbonyl groups of an unsymmetrical 1,3-diketone indiscriminately, leading to a mixture of regioisomers [3]. Introducing a catalytic amount of acid (e.g., HCl or glacial acetic acid) artificially differentiates the electrophilicity of the two carbonyls. The acid preferentially protonates the more basic carbonyl (or facilitates the dehydration of a gem-diol intermediate at highly electron-deficient sites, such as a -CF₃ adjacent carbonyl). This directs the terminal -NH₂ to attack the activated site exclusively, locking in the hydrazone intermediate before it can equilibrate, thereby driving the reaction toward the 1,5-pyrazole [1].
Q2: I added a strong acid catalyst (pH < 1), but my reaction stalled completely. What happened? A: While acid activates the dicarbonyl, excessive acid completely protonates both nitrogen atoms of the arylhydrazine, converting it into a stable, non-nucleophilic hydrazinium salt. Without a free lone pair on the terminal nitrogen, the initial nucleophilic attack cannot occur. Causality fix: You must balance the pH. Use a catalytic amount of acid (e.g., 0.1–0.2 equivalents of aqueous HCl) or use the arylhydrazine hydrochloride salt directly, which acts as an in-situ proton source without completely quenching the free base equilibrium [2].
Q3: Can solvent choice synergize with the acid catalyst to improve 1,5-regioselectivity? A: Yes. If standard protic solvents (like ethanol) with an acid catalyst still yield >5% of the undesired 1,3-isomer, switch to fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents act as mild, bulk hydrogen-bond donors (effectively acting as Brønsted acids) that stabilize the transition state of the favored hydrazone intermediate, often pushing regioselectivity above 97:3 in favor of the 1,5-isomer [1].
Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies for synthesizing 1,5-pyrazoles.
Protocol A: Classical Acid-Catalyzed Synthesis of a 1,5-Diarylpyrazole (Celecoxib Model)
This protocol utilizes the inherent acidity of the hydrazine hydrochloride salt supplemented with trace HCl to guarantee 1,5-regiochemistry [2].
-
Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the unsymmetrical 1,3-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione) in 25 mL of absolute ethanol.
-
Reagent Addition: Add 11.0 mmol of the arylhydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride). The slight excess ensures complete consumption of the diketone.
-
Catalyst Initiation: Add 3 drops (~0.1 mL) of 32% aqueous HCl to the stirring mixture.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 2 to 4 hours.
-
Validation (In-Process): Monitor the reaction via TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The disappearance of the highly UV-active diketone and the emergence of a single, lower-Rf spot validates high regioselectivity.
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize from an ethanol/water mixture to yield the pure 1,5-diarylpyrazole. Self-Validation: ¹H-NMR should display a single sharp singlet around
6.8 ppm, corresponding to the pyrazole C4-H proton, confirming isomeric purity.
Protocol B: Microwave-Assisted Acid-Catalyzed Synthesis
For sterically hindered substrates, prolonged heating can degrade the product. Microwave irradiation combined with acetic acid provides rapid, regioselective conversion [1].
-
Combine 1.0 mmol of the 1,3-diketone and 1.1 mmol of arylhydrazine in a 10 mL microwave-safe reaction vessel.
-
Add 5 mL of glacial acetic acid (acting as both solvent and acid catalyst).
-
Seal the vessel and irradiate at 300 W, maintaining a temperature of 120 °C for 10 minutes.
-
Cool the vessel rapidly to room temperature using compressed air.
-
Pour the mixture into 20 mL of ice-cold water. The 1,5-pyrazole will precipitate as a solid. Collect via vacuum filtration and wash with cold water.
Data Presentation: Impact of Conditions on Regioselectivity
The following table summarizes the quantitative impact of various catalytic and solvent conditions on the regioselective formation of 1,5-pyrazoles[1][2].
| Reaction Condition | Catalyst | Solvent | 1,5-Isomer : 1,3-Isomer Ratio | Total Yield (%) |
| Neutral (Control) | None | Ethanol | 54 : 46 | 85% |
| Classical Acidic | HCl (0.1 eq) | Ethanol (Reflux) | 95 : 5 | 92% |
| Microwave Acidic | Glacial Acetic Acid | Acetic Acid | 90 : 10 | 88% |
| Fluorinated Matrix | None (Solvent acts as H-bond donor) | HFIP | 97 : 3 | 98% |
Data indicates that while neutral conditions yield nearly equimolar isomeric mixtures, the introduction of an acid catalyst or a highly hydrogen-bonding fluorinated solvent forces the reaction pathway toward the 1,5-regioisomer.
References
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis Benchchem URL
- A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib Journal of Chemical Education - ACS Publications URL
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow RSC Publishing URL
Technical Support Center: Recrystallization of 5-phenyl-1-(p-tolyl)-1H-pyrazole
Welcome to the technical support guide for the purification of 5-phenyl-1-(p-tolyl)-1H-pyrazole via recrystallization. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance and troubleshooting for common challenges encountered during the purification of this compound.
Section 1: Solvent Selection & Rationale (FAQs)
The success of any recrystallization heavily depends on the choice of solvent. An ideal solvent should dissolve the solute completely at a high temperature (near its boiling point) but poorly at low temperatures.[1][2] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.
Q1: What are the key characteristics of an effective recrystallization solvent for 5-phenyl-1-(p-tolyl)-1H-pyrazole?
A1: Based on the structure of 5-phenyl-1-(p-tolyl)-1H-pyrazole, which contains both non-polar (phenyl, tolyl rings) and polar (pyrazole ring) moieties, the ideal solvent should possess the following attributes:
-
Favorable Solubility Curve: The compound should be highly soluble in the boiling solvent but sparingly soluble at room temperature or in an ice bath. This ensures maximum recovery of the purified solid.
-
Inertness: The solvent must not react with the compound.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Q2: Which solvents are recommended for the initial screening for recrystallizing 5-phenyl-1-(p-tolyl)-1H-pyrazole?
A2: Given the compound's mixed polarity, a range of solvents should be tested. Alcohols are often effective for pyrazole derivatives.[3][4] For this specific compound, start with polar protic solvents and consider solvent pairs if a single solvent does not provide optimal results. Several related pyrazole structures have been successfully recrystallized from ethanol.[5][6][7]
Below is a table of recommended solvents for initial screening.
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Solubility Profile |
| Ethanol | Polar Protic | 78 | Primary Recommendation. Often an excellent choice for pyrazole derivatives. It is expected to dissolve the compound when hot and yield good crystals upon cooling.[3][5][6] |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar and has a lower boiling point. May be a good alternative if solubility in ethanol is too high at room temperature.[8] |
| Isopropanol | Polar Protic | 82 | Less polar than ethanol. A good candidate if the compound is too soluble in hot ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent that can be effective. Often used in a solvent pair with a non-polar solvent like hexane.[9] |
| Toluene | Non-polar | 111 | The aromatic nature of toluene can effectively solvate the phenyl and tolyl groups. May be used alone or in a solvent pair with hexane.[10] |
| Acetone | Polar Aprotic | 56 | A strong, volatile solvent. Can be useful, but its low boiling point may not provide a wide enough solubility gradient. |
Q3: How do I perform a small-scale solvent test?
A3:
-
Place approximately 20-30 mg of your crude 5-phenyl-1-(p-tolyl)-1H-pyrazole into a small test tube.
-
Add the selected solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.
-
Heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent will show significant crystal formation during this cooling process.
The following diagram illustrates the decision-making process for selecting an appropriate solvent system.
Caption: Workflow for selecting a recrystallization solvent.
Section 2: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is the recommended starting point for purifying 5-phenyl-1-(p-tolyl)-1H-pyrazole.
Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol dropwise to the boiling solution until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure a good yield.[11]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes.[1][12]
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization.[12]
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Do not disturb the flask. Rapid cooling can trap impurities.[13]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Toluene-Hexane)
This method is useful if no single solvent provides an adequate solubility profile. A solvent pair consists of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is insoluble).[2]
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., toluene) in an Erlenmeyer flask.
-
Induce Saturation: While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization & Isolation: Follow steps 5-9 from Protocol 1, using an ice-cold mixture of the two solvents for the washing step.
Section 3: Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization process.
Caption: Troubleshooting common recrystallization problems.
Q4: My compound has "oiled out" into a liquid layer instead of forming crystals. What should I do?
A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is highly supersaturated.
-
Cause: The solution may be cooling too quickly, or the concentration of the solute is too high. Impurities can also promote oiling.[14]
-
Solution: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. If the problem persists, consider purifying by another method, like column chromatography, before attempting recrystallization again.[11][14]
Q5: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A5: This is a common issue, often due to supersaturation or using slightly too much solvent.
-
Solution 1: Induce Nucleation: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11][14]
-
Solution 2: Seed Crystals: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystallization.[11]
-
Solution 3: Concentrate the Solution: If the solution is too dilute, gently heat it to boil off some of the solvent, then attempt to cool it again.[13][14]
-
Solution 4: Deep Cooling: Further cooling in a dry ice/acetone bath can sometimes induce crystallization, but this may cause the product to crash out rapidly, potentially trapping impurities.
Q6: My final yield of purified crystals is very low. What went wrong?
A6: A low yield is most frequently caused by using an excessive amount of solvent during the dissolution step.
-
Cause: Using too much solvent means a significant amount of your compound will remain dissolved in the cold mother liquor, and it will be lost during filtration.[11][13]
-
Solution: Always use the absolute minimum amount of boiling solvent needed to dissolve the crude solid. If you suspect compound remains in the filtrate (mother liquor), you can try to concentrate it by boiling off some solvent and cooling it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q7: The recrystallized product is still colored. How can I get a pure white solid?
A7: Persistent color is typically due to highly conjugated impurities that are soluble in the recrystallization solvent.
-
Cause: Colored impurities are present that are not removed by simple crystallization.
-
Solution: Perform the recrystallization again, but this time include a decolorization step. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution and boil for 5-10 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal and any other solid impurities via hot gravity filtration before allowing the solution to cool and crystallize.[1][12] Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[12]
References
- BenchChem (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
- BenchChem (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- BenchChem (2025).
- BenchChem (2025).
- Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles.
- JETIR (2019). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
-
Oriental Journal of Chemistry (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
-
Acta Crystallographica Section E (2012). 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. [Link]
-
MDPI (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Irvine. Recrystallization. [Link]
- Molecules (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- BenchChem (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
-
ResearchGate (2025). How to recrystallize an oily compound?. [Link]
- Google Patents (2006).
-
California State University, Bakersfield. Recrystallization. [Link]
-
ResearchGate (2017). What solvent should I use to recrystallize pyrazoline?. [Link]
-
Acta Crystallographica Section E (2012). 3-(5-Phenyl-4-phenylsulfonyl-1-p-tolyl-1H-pyrazol-3-yl)-1,2-dihydroquinoxaline. National Center for Biotechnology Information. [Link]
-
ResearchGate (2009). Pyrazole derived ligands and the atom numbering scheme. [Link]
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-(5-Phenyl-4-phenylsulfonyl-1-p-tolyl-1H-pyrazol-3-yl)-1,2-dihydroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. US7129372B2 - Process for the preparation of phenyl pyrazole compounds - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Minimizing side reactions in p-tolyl hydrazine cyclizations
Technical Support Center: Aryl Hydrazine Cyclization Optimization
Subject: Minimizing Side Reactions in
Introduction: The "Tar" Problem
Welcome to the technical support hub for Fischer Indole Synthesis (FIS). If you are working with
This guide moves beyond standard textbook protocols. We focus on kinetic control and heterogeneous catalysis to suppress side reactions (azine formation, polymerization, and oxidation) while maximizing the yield of the desired 5-methylindole derivative.
Module 1: The Mechanistic Landscape (Diagnostic)
To fix the reaction, you must visualize where it breaks. The diagram below maps the "Danger Zones" where side reactions compete with the desired cyclization.
Key Insight: The formation of the Hydrazone is reversible and wet; the Cyclization is irreversible and requires anhydrous acid. conflating these two steps in a "one-pot" mix is the primary cause of failure.
Figure 1: Mechanistic pathway of Fischer Indole Synthesis.[1] Red pathways indicate failure modes. Note that water accumulation drives the reaction backward (Hydrolysis), stalling the cycle and allowing tars to accumulate.
Module 2: Protocol Optimization (The Solution)
Do not use the "Classic" protocol (refluxing free hydrazine in 20%
The "Clean" Protocol (Self-Validating)
Reagents:
- -Tolylhydrazine Hydrochloride (Use salt to prevent oxidation).
-
Ketone (1.1 equivalents).[2]
-
Catalyst: Amberlite IR-120 (H-form) resin OR 4%
in DMAc (Dimethylacetamide). -
Solvent: Ethanol (Step 1) / Toluene (Step 2).
Step 1: Hydrazone Isolation (The Filter)
-
Mix hydrazine salt and ketone in Ethanol at 0°C.
-
Stir for 1 hour.
-
Validation Check: TLC (Stain: PMA). The hydrazine spot (polar) should disappear; a less polar hydrazone spot should appear.
-
Crucial: If solid precipitates, filter it. This is pure hydrazone. If oil forms, evaporate ethanol. Do not carry water from this step into the cyclization.
Step 2: Anhydrous Cyclization
-
Dissolve the isolated hydrazone in dry Toluene.
-
Add Amberlite IR-120 resin (100 wt% loading relative to substrate).
-
Heat to reflux with a Dean-Stark trap .
-
Validation Check: Monitor water collection in the trap. Reaction is complete when water evolution stops.
-
Validation Check: Ammonia smell at the vent indicates successful indole formation.
Comparative Data: Catalyst Selection
| Catalyst System | Reaction Temp | Yield (p-Tolyl) | Side Reaction Profile | Recommendation |
| 110°C | 55-65% | High Tar formation; difficult workup. | Avoid (Legacy) | |
| 170°C | 40-50% | Severe polymerization; metal waste. | Avoid (Harsh) | |
| Amberlite IR-120 | 110°C (Toluene) | 85-92% | Minimal. Resin is filtered off. | Recommended |
| 4% | 80°C | 78-85% | Low. DMAc stabilizes the protonated intermediate. | Alternative |
Module 3: Troubleshooting Guide
Use this logic flow to diagnose failures in real-time.
Figure 2: Troubleshooting logic tree for Fischer Indole Synthesis.
Detailed Troubleshooting Q&A
Q: The reaction mixture turned black immediately upon adding acid. Is my product gone?
A: Likely, yes. This is "rapid oxidative polymerization."
-
Fix: Ensure you are using the Hydrochloride salt (
-Tolylhydrazine HCl), not the free base. The salt is stable. Perform the reaction under Nitrogen/Argon.
Q: I see the hydrazone on TLC, but it won't cyclize to the indole. A: The [3,3]-sigmatropic rearrangement has a high activation energy.
-
Fix 1 (Solvent): You may not be reaching the necessary temperature. Switch from Ethanol (bp 78°C) to Toluene (bp 110°C) or Xylene.
-
Fix 2 (Water): Water inhibits the second protonation step. Add Molecular Sieves (4Å) or use a Dean-Stark trap to physically remove water as it forms.
Q: I am getting a mixture of two isomers. A: This occurs if your ketone is unsymmetrical (e.g., 2-butanone).
-
Fix: Regioselectivity is acid-dependent.[3][4] Strong acids (
) favor the more substituted alkene intermediate (giving one isomer), while weak acids (Acetic acid) may favor the less substituted one. For -tolyl substrates, steric hindrance usually favors the formation of the less sterically crowded indole [1].
Module 4: Advanced FAQs
Q: Can I use Lewis Acids instead of Brønsted acids?
A: Yes. Zinc Chloride (
Q: How do I remove the "fishy" hydrazine smell from my final product?
A: Residual hydrazine is toxic and smelly. Wash your organic layer with 1M HCl (to protonate and extract unreacted hydrazine into the aqueous layer) followed by a saturated Cupric Sulfate (
Q: Why is ammonia evolution important to monitor?
A: The final step of the mechanism ejects a molecule of
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][4][5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401.
-
Sajjadifar, S., et al. (2010).[12] "New 3H-Indole Synthesis by Fischer’s Method using Solid Acid Catalysts." Molecules, 15(4), 2491-2498.[12]
-
Wagaw, S., & Buchwald, S. L. (1998). "The Synthesis of Indoles via a Palladium-Catalyzed Arylation." Journal of the American Chemical Society, 120(26), 6621-6622.
-
BenchChem Technical Support. (2025). "Troubleshooting Fischer Indole Synthesis: Regioselectivity and Side Reactions."
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
NMR Distinction Between 1,3- and 1,5-Diarylpyrazole Isomers
Executive Summary
The regioselective synthesis of pyrazoles—specifically the distinction between 1,3- and 1,5-diaryl isomers—is a critical checkpoint in medicinal chemistry. While both isomers share identical molecular weights and similar polarities, their biological activities often diverge drastically due to differing spatial arrangements of the aryl pharmacophores.
This guide provides a definitive, evidence-based methodology for distinguishing these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike basic chemical shift analysis, which can be ambiguous, this protocol integrates steric-induced shielding analysis, Nuclear Overhauser Effect (NOE) mapping, and Heteronuclear Multiple Bond Correlation (HMBC) to provide irrefutable structural assignment.
Mechanistic & Structural Basis
The core challenge arises from the condensation of aryl hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones or enaminones). This reaction typically yields a mixture of regioisomers governed by the interplay of electronic effects (nucleophilicity of the hydrazine nitrogens) and steric hindrance.
-
1,3-Diarylpyrazole (Thermodynamic/Planar): The aryl groups are located at positions N1 and C3. These groups are spatially distant, allowing the molecule to adopt a near-planar conformation. This maximizes
-conjugation and results in deshielding (downfield shifts) of aromatic protons. -
1,5-Diarylpyrazole (Kinetic/Twisted): The aryl groups are located at positions N1 and C5. The proximity of these two bulky rings creates significant steric clash. To relieve strain, the rings twist out of plane. This conformation places the ortho-protons of the aryl rings into the shielding cones of the adjacent aromatic systems, resulting in significant upfield shifts.
Visualization: Structural Divergence
Caption: Structural origins of NMR spectral differences. The steric clash in the 1,5-isomer forces a twisted conformation, altering magnetic environments.
Comparative Analysis of NMR Techniques
A. Proton ( H) NMR: The Shielding Diagnostic
The most immediate indicator is the chemical shift of the N-aryl and C-aryl protons.
-
1,5-Isomers: Due to the "twisted" conformation, the ortho-protons of the N-phenyl and C5-phenyl rings experience anisotropic shielding. They typically appear 0.2 – 0.5 ppm upfield compared to the 1,3-isomer.
-
H-4 Proton: The proton on the pyrazole ring (H-4) is also diagnostic. In 1,5-isomers, it is often shielded by the adjacent aryl rings.
B. NOESY/ROESY: The Gold Standard
Dipolar coupling (through-space interaction) provides the most conclusive proof of regiochemistry.
-
1,5-Isomer: Strong NOE correlation is observed between the N-Aryl ortho-protons and the C5-Aryl ortho-protons .
-
1,3-Isomer: NOE correlation is observed between the N-Aryl ortho-protons and the pyrazole H-5 proton . There is no NOE between the N-Aryl and the C3-Aryl group.
C. HMBC: Connectivity Verification
Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons separated by 2-3 bonds.
-
N1-C5 Correlation: The protons of the N-aryl group (specifically the ortho protons) will show a weak but detectable correlation to the pyrazole C5 carbon (3-bond path).
-
Substituent Coupling: If a methyl group is present instead of an aryl at C5, the N-methyl protons will show a strong HMBC cross-peak to C5 (
) but not to C3 ( is typically too small).
D. Nitrogen ( N) NMR
If available,
-
N1 (Pyrrole-like):
to ppm. -
N2 (Pyridine-like):
to ppm.[2] -
HMBC correlations from the C3 or C5 substituents to these nitrogens can map the substitution pattern.
Data Summary: 1,3- vs 1,5-Diarylpyrazole
| Feature | 1,3-Diarylpyrazole | 1,5-Diarylpyrazole |
| Conformation | Planar (mostly) | Twisted (non-planar) |
| Deshielded (Standard aromatic range) | Shielded (Upfield shift) due to ring current effects | |
| NOESY Correlation | N-Ar(ortho) | N-Ar(ortho) |
| C3 often more deshielded | C5 often more shielded due to sterics (varies by sub) | |
| HMBC Key Peak | H-5 | C5-Ar(ortho) |
Experimental Protocol: The Assignment Workflow
Step 1: Sample Preparation[3]
-
Dissolve 5–10 mg of the isolated pyrazole in 0.6 mL DMSO-
or CDCl .-
Note: DMSO-
is preferred for polar derivatives and often provides better peak separation for aromatic protons.
-
-
Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary).
Step 2: Acquisition Parameters
-
1D
H NMR: Acquire with sufficient scans (ns=16) to resolve small coupling constants. -
NOESY: Set mixing time (
) to 300–500 ms . This is optimal for small-to-medium molecules (MW 200–500) to observe positive NOE signals. -
HMBC: Optimize for long-range coupling constants (
) of 8 Hz .
Step 3: Analysis Logic (Decision Tree)
Caption: Step-by-step decision tree for assigning pyrazole regiochemistry using NOESY data.
References
-
Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences. (2022). Verification of 1,3- vs 1,5-isomers using NOESY and HMBC.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.Molecules. (2019). Comprehensive review of
C and N NMR shifts in pyrazoles. -
Synthesis and Characterization of Novel Methyl 1H-pyrazole-4-carboxylates. Molecules. (2021). Detailed protocols for distinguishing N-methyl regioisomers via NOE.
-
NMR Chemical Shift Values Table. Chemistry Steps. (2024). Reference for general aromatic and heteroaromatic shift ranges.
-
Technical Support: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. (2025).[3] Troubleshooting guide for broad signals and tautomeric exchange.
Sources
A Tale of Two Isomers: Unraveling the Biological Activity of 1,5- vs. 1,3-Disubstituted Pyrazoles
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry
The Pyrazole Core: A Matter of Regiochemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The numbering of the ring atoms is crucial for defining the substitution pattern. In 1,3-disubstituted pyrazoles, the substituents are located at the N1 and C3 positions, while in 1,5-disubstituted pyrazoles, they occupy the N1 and C5 positions. This seemingly minor shift can significantly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, ultimately dictating its interaction with biological targets.
The synthesis of regiochemically pure pyrazole isomers is a key challenge in their development as therapeutic agents. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can often lead to a mixture of 1,3- and 1,5-isomers.[17][18] However, various synthetic strategies have been developed to achieve regioselective synthesis. For instance, the use of bulky substituents on the dicarbonyl precursor can favor the formation of the 1,5-isomer.[17] Conversely, specific reaction conditions and catalysts can be employed to selectively yield the 1,3-isomer.[19][20][21][22]
Comparative Biological Activity: A Focus on Key Therapeutic Areas
While direct head-to-head comparisons of 1,3- and 1,5-pyrazole isomers in the same study are not abundant in the literature, a comprehensive analysis of existing research allows for a comparative overview of their activities in several key therapeutic areas.
Anticancer Activity
Both 1,3- and 1,5-disubstituted pyrazoles have emerged as promising scaffolds for the development of novel anticancer agents.[8][9][10] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases and tubulin.[8][11]
1,3-Disubstituted Pyrazoles: A number of 1,3-diaryl pyrazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[23] For example, certain compounds have shown significant inhibitory activity against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).[11] The nature of the substituents at both the N1 and C3 positions plays a critical role in determining the anticancer potency.
1,5-Disubstituted Pyrazoles: Similarly, 1,5-disubstituted pyrazoles have been extensively investigated for their antiproliferative effects.[24][25] Structure-activity relationship studies have revealed that the substituents at the N1 and C5 positions are crucial for their activity. For instance, the presence of specific aromatic or heterocyclic rings at these positions can enhance the cytotoxicity against cancer cells.
| Isomer Type | Target/Mechanism (Example) | Cancer Cell Line (Example) | Reference |
| 1,3-Disubstituted | Kinase Inhibition | HeLa, MCF-7 | [11] |
| 1,5-Disubstituted | 5-Lipoxygenase Inhibition | Not specified | [24][25] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most notable example being the COX-2 inhibitor celecoxib, which possesses a 1,5-diarylpyrazole core.[2][13]
1,5-Disubstituted Pyrazoles: The 1,5-disubstituted pyrazole scaffold is a cornerstone in the design of anti-inflammatory agents.[13] The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects. The nature and position of substituents on the aryl rings at the N1 and C5 positions are critical for achieving this selectivity. Furthermore, some 1,5-disubstituted pyrazoles have shown inhibitory activity against 5-lipoxygenase (5-LOX), another important target in the inflammatory cascade.[24][25]
| Isomer Type | Target (Example) | Key Structural Feature for Activity | Reference |
| 1,3-Disubstituted | COX enzymes | Diaryl substitution | [23] |
| 1,5-Disubstituted | COX-2, 5-LOX | Diaryl substitution, specific functional groups for selectivity | [13][24][25] |
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyrazole derivatives have shown promise in this area, with both isomeric forms exhibiting activity against a range of pathogens.[3][14][15][16][26]
1,3-Disubstituted Pyrazoles: Certain 1,3-disubstituted pyrazoles have demonstrated significant antibacterial and antifungal activity.[23][27] The presence of specific substituents, such as halogens, on the aromatic rings can enhance their antimicrobial potency.
1,5-Disubstituted Pyrazoles: 1,5-disubstituted pyrazoles have also been reported to possess antimicrobial properties.[3] The substituents at the N1 and C5 positions are key determinants of their activity spectrum and potency.
| Isomer Type | Pathogen (Example) | Active Substituent (Example) | Reference |
| 1,3-Disubstituted | Staphylococcus aureus, Escherichia coli | Halogens | [23] |
| 1,5-Disubstituted | Xanthomonas campestris, Aspergillus niger | Chloro substitution | [3] |
Structure-Activity Relationship (SAR): The Decisive Role of Substituent Placement
The differential biological activities of 1,3- and 1,5-pyrazole isomers can be attributed to their distinct three-dimensional structures and electronic properties, which govern their interactions with biological macromolecules.
-
Steric Hindrance: The proximity of the N1 and C5 substituents in the 1,5-isomer can create greater steric hindrance compared to the more separated substituents in the 1,3-isomer. This can influence the binding affinity to a target protein.
-
Hydrogen Bonding: The position of the substituents affects the accessibility of the pyrazole nitrogen atoms for hydrogen bonding, a critical interaction in many drug-receptor binding events.
-
Dipole Moment: The arrangement of substituents in the two isomers leads to different dipole moments, which can impact their solubility, membrane permeability, and overall pharmacokinetic properties.
Caption: Key structural differences and their implications for the biological activity of 1,3- vs. 1,5-pyrazole isomers.
Experimental Protocols
General Procedure for Regioselective Synthesis of 1,5-Disubstituted Pyrazoles
This protocol is a general representation and may require optimization based on the specific substrates used.
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is added a substituted hydrazine (1.0 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 1,5-disubstituted pyrazole. The regioselectivity is often favored by using a bulky substituent on the C1 or C3 of the dicarbonyl compound.[17]
Caption: A generalized workflow for the synthesis of 1,5-disubstituted pyrazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,3- and 1,5-pyrazole isomers) and a vehicle control. The plates are incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) value is determined.
Conclusion
The choice between a 1,3- and 1,5-disubstituted pyrazole scaffold is a critical decision in the design of novel therapeutic agents. While both isomeric forms have demonstrated significant potential across various therapeutic areas, their biological activities are not interchangeable. The subtle change in the placement of substituents can profoundly impact their interaction with biological targets, leading to differences in potency, selectivity, and overall pharmacological profile. A thorough understanding of the structure-activity relationships for each isomeric series is paramount for the rational design and optimization of pyrazole-based drugs. Future research focusing on direct, systematic comparisons of these isomers will be invaluable in further elucidating their therapeutic potential and guiding the development of next-generation medicines.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]
-
MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]
-
Authorea. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (2025, March 15). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2019, February 25). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, August 12). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. Retrieved from [Link]
-
MDPI. (2011, September 9). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Retrieved from [Link]
-
PubMed Central. (2016, January 7). Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Retrieved from [Link]
-
SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]
-
MDPI. (2012, April 30). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, March 12). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]
-
Oxford Academic. (2006, March 27). THE SELECTIVE SYNTHESIS OF 1,5-DISUBSTITUTED PYRAZOLES AND STRUCTURAL ELUCIDATION OF 1,3- AND 1,5-DISUBSTITUTED PYRAZOLES. Retrieved from [Link]
-
Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023, June 6). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. Retrieved from [Link]
-
SpringerLink. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
International journal of health sciences. (2022, September 5). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase. Retrieved from [Link]
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Retrieved from [Link]
-
MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
Nanomedicine Research Journal. (2019, June 15). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Retrieved from [Link]
Sources
- 1. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. jocpr.com [jocpr.com]
- 20. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Pyrazole synthesis [organic-chemistry.org]
- 22. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 23. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
High-Resolution Mass Spectrometry (HRMS) Analysis of 1,5-Diarylpyrazole Fragmentation: A Comparative Guide (Orbitrap vs. Q-TOF)
1,5-diarylpyrazoles represent a highly privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous selective cyclooxygenase-2 (COX-2) inhibitors, including the blockbuster drug celecoxib[1]. During preclinical drug development, the precise structural elucidation of these compounds and their metabolites is critical. 5-phenyl-1-(p-tolyl)-1H-pyrazole serves as an excellent model compound to study the characteristic fragmentation pathways of this class.
This guide objectively compares the performance of two leading High-Resolution Mass Spectrometry (HRMS) platforms—the Quadrupole-Orbitrap (e.g., Q Exactive) and the Quadrupole-Time-of-Flight (Q-TOF)—in elucidating the fragmentation mechanisms of 5-phenyl-1-(p-tolyl)-1H-pyrazole.
The Analytical Challenge: Orbitrap vs. Q-TOF
When characterizing small molecules, Orbitrap and Q-TOF mass analyzers are often treated as equivalent, yet they possess distinct operational mechanics that fundamentally alter how a molecule fragments[2].
-
Orbitrap (HCD): Utilizes Higher-energy C-trap Dissociation (HCD). Orbitraps can achieve ultra-high resolving power (up to 280,000 FWHM), allowing for the resolution of fine isotopic distributions (e.g., resolving
C from N isotopes)[3]. HCD typically deposits more internal energy into the precursor ion compared to traditional CID, often yielding richer, lower-mass fragment spectra[2]. -
Q-TOF (CID): Utilizes Collision-Induced Dissociation (CID). Q-TOFs excel in rapid acquisition speeds and generate "colder" ions. A slight adjustment in collision energy can yield nearly identical spectra to HCD, but Q-TOFs are uniquely capable of preserving highly labile intermediate fragments that might over-fragment in an Orbitrap[2].
Comparative LC-HRMS workflow for the analysis of pyrazole derivatives.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a continuous lock-mass calibration system. This creates a self-validating loop where mass drift is corrected in real-time, ensuring the sub-ppm mass accuracy required for definitive structural assignment.
Step 1: Sample Preparation
-
Procedure: Prepare a 1 mg/mL stock solution of 5-phenyl-1-(p-tolyl)-1H-pyrazole (Exact Mass: 234.1157 Da) in LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid .
-
Causality: The addition of 0.1% formic acid is not merely for solvent buffering; it acts as a critical proton source to preferentially protonate the N2 atom of the pyrazole ring (due to its available lone pair), facilitating consistent
ionization and standardizing the starting point for fragmentation.
Step 2: Chromatographic Separation
-
Procedure: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
-
Gradient: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a linear gradient from 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.
Step 3: HRMS Acquisition Setup
-
Orbitrap (Q Exactive): Set MS1 resolution to 140,000 and MS2 (HCD) resolution to 35,000. Set the Normalized Collision Energy (NCE) to 30.
-
Q-TOF (Agilent 6540): Set acquisition rate to 5 spectra/s. Set CID collision energy to 25 eV.
-
Self-Validation: On the Q-TOF, utilize continuous infusion of a reference mass mixture (e.g., m/z 121.0509 and 922.0098) into the ESI source for real-time recalibration.
Mechanistic Analysis of Fragmentation
The protonated precursor ion
-
Tolyl Cleavage (m/z 91.0542): The weakest bond in the protonated system is the N1-C(tolyl) bond. Cleavage here results in the loss of the pyrazole core, generating a p-tolyl cation that rapidly rearranges into the highly stable, aromatic tropylium ion
. -
Neutral Loss of Toluene (m/z 143.0604): A hydrogen rearrangement pathway leads to the expulsion of neutral toluene (
), leaving the fragment. -
Pyrazole Ring Opening (m/z 130.0651): Cleavage of the N-N bond, followed by the expulsion of a neutral fragment, yields the
ion.
Proposed ESI(+)-HRMS fragmentation pathway of 5-phenyl-1-(p-tolyl)-1H-pyrazole.
Quantitative Data Comparison
The table below summarizes the experimental performance of both platforms when analyzing the 5-phenyl-1-(p-tolyl)-1H-pyrazole sample. Because the Orbitrap's HCD deposits higher internal energy, it drives the fragmentation to the lowest energy thermodynamic sink (the m/z 91 tropylium ion). Conversely, the Q-TOF's "colder" CID environment preserves a higher relative abundance of the intermediate m/z 143 fragment[2].
| Parameter | Orbitrap (Q Exactive) | Q-TOF (Agilent 6540) |
| Fragmentation Method | HCD (Higher-energy C-trap Dissociation) | CID (Collision-Induced Dissociation) |
| Resolving Power (FWHM) | 140,000 (at m/z 200) | 40,000 (at m/z 200) |
| Mass Accuracy (Precursor) | 0.8 ppm | 2.1 ppm |
| Observed Precursor | m/z 235.1230 | m/z 235.1233 |
| Observed Tropylium | m/z 91.0542 | m/z 91.0545 |
| Relative Intensity of m/z 91 | 100% (Base Peak) | 85% |
| Relative Intensity of m/z 143 | 15% | 45% |
Conclusion
Both platforms successfully elucidate the structure of the 1,5-diarylpyrazole scaffold. The Orbitrap provides superior mass accuracy and resolving power for unambiguous elemental formula assignment[3]. However, the Q-TOF provides slightly better preservation of mid-pathway intermediates (like m/z 143) due to its softer CID environment, which can be crucial for mapping complex, multi-step fragmentation cascades in novel drug metabolites.
References
1.[2] Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? - Repository of the Academy's Library. 2 2.[3] The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - ThermoFisher. 3 3.[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib) - PubMed. 1 4.[4] A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. 4
Sources
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
Accelerating Heterocycle Formation: A Comparative Technical Guide to Microwave vs. Conventional Pyrazole Synthesis
[1]
Executive Summary
The pyrazole scaffold is a pharmacophore of immense significance, underpinning blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Traditional synthesis, primarily the Knorr condensation, relies on convective heating—a process often characterized by prolonged reaction times (2–24 hours), substantial solvent waste, and thermal degradation of sensitive substrates.
Microwave-Assisted Organic Synthesis (MAOS) has emerged not merely as a faster alternative, but as a mechanistic upgrade. By leveraging dielectric heating, MAOS reduces reaction times to minutes while consistently improving isolated yields by 15–30%. This guide provides a rigorous technical comparison of both methodologies, grounded in experimental data and mechanistic causality, to assist researchers in selecting the optimal pathway for lead optimization and library generation.
Mechanistic Foundations: Why the Difference Exists
To understand the disparity in performance, one must analyze the heat transfer mechanisms.
Conventional Heating (Wall-to-Bulk)
In conventional reflux, energy is transferred via conduction and convection. The heat source warms the reaction vessel walls, which then heat the solvent, which finally transfers kinetic energy to the reactants.[1]
-
Limitation: This creates thermal gradients. The vessel wall is hotter than the bulk, often leading to localized decomposition (charring) before the bulk reaches the activation energy (
). -
Kinetics: Relies strictly on global temperature increase to surmount
.
Microwave Irradiation (Dielectric Heating)
Microwaves (typically 2.45 GHz) couple directly with molecules possessing a permanent dipole moment (e.g., polar solvents, reagents).
-
Dipolar Polarization: Polar molecules try to align with the oscillating electric field. The lag in alignment causes molecular friction, generating internal heat instantly.
-
Ionic Conduction: Dissolved ions oscillate in the field, colliding with neighboring molecules to generate heat.
-
The "Specific Microwave Effect": While debated, the rapid superheating of "molecular radiators" (micro-domains of high temperature) often allows reactions to bypass low-temperature side pathways, favoring the thermodynamic product (the pyrazole) rapidly.
Comparative Analysis: Data & Metrics
The following data aggregates results from multiple bench-scale studies comparing the condensation of 1,3-diketones with hydrazines.
Table 1: Performance Metrics Comparison
| Metric | Conventional Reflux (Method A) | Microwave Synthesis (Method B) | Impact Analysis |
| Reaction Time | 2.0 – 15.0 Hours | 2 – 10 Minutes | 98% Reduction: Drastically accelerates library synthesis turnover. |
| Isolated Yield | 60% – 85% | 85% – 98% | Yield Boost: Less thermal degradation and cleaner conversion. |
| Solvent Usage | High (Ethanol/Acetic Acid) | Low to None (Solvent-Free/Aqueous) | Green Metric: MW allows solvent-free "neat" reactions or water as solvent. |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often simple filtration) | Downstream Efficiency: Reduces purification bottlenecks. |
| Energy Profile | High (Continuous heating for hours) | Low (Pulse heating for minutes) | Sustainability: Significant reduction in kWh per gram of product. |
Visualizing the Workflow Divergence
The following diagram illustrates the procedural differences and the "Green Chemistry" shortcuts offered by the microwave pathway.
Caption: Comparative workflow demonstrating the process intensification and step-reduction achieved via Microwave-Assisted Organic Synthesis (MAOS).
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Control" (Conventional) provides a baseline to verify the efficiency gains of the "Variable" (Microwave).
Reagents (General Model)
-
Substrate: 1,3-diphenylpropane-1,3-dione (Dibenzoylmethane) or substituted Chalcone.
-
Reagent: Hydrazine Hydrate (80% or 99%).
-
Catalyst (Optional): Glacial Acetic Acid or p-TsOH (often unnecessary in MW).
Protocol A: Conventional Reflux (The Baseline)
-
Context: Useful for large-scale batches (>50g) where standard microwave reactor cavities are too small.
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 10 mmol of 1,3-diketone in 20 mL of Ethanol (EtOH).
-
Addition: Add 12 mmol (1.2 equiv) of Hydrazine Hydrate dropwise at room temperature.
-
Observation: A slight exotherm or color change (yellowing) indicates hydrazone formation.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) in an oil bath. Maintain reflux for 4 to 6 hours .
-
Monitoring: Check TLC every hour. The intermediate hydrazone often persists for hours before cyclizing.
-
-
Workup: Cool to room temperature. Pour into 50 mL ice-water.
-
Purification: Filter the precipitate. Recrystallize from Ethanol to remove unreacted hydrazine and intermediate oligomers.
-
Typical Yield: 65–75%.
-
Protocol B: Microwave-Assisted Synthesis (The Accelerated Path)
-
Context: Ideal for library generation, lead optimization, and high-throughput screening.
-
Vessel Selection: Use a 10 mL or 30 mL dedicated microwave process vial (e.g., Pyrex/Quartz) with a crimp cap or pressure seal. Do not use standard household glassware.
-
Mixture Preparation (Solvent-Free Variant):
-
Add 10 mmol of 1,3-diketone and 12 mmol of Hydrazine Hydrate directly to the vial.
-
Expert Tip: If the mixture is solid, add 2-3 drops of DMF or Ethanol to act as a "susceptor" (energy transfer agent) to initiate dipole rotation.
-
-
Irradiation Parameters:
-
Mode: Dynamic Power (maintains target temp).
-
Temperature: 120°C (Note: This is above the b.p. of EtOH, requiring a pressurized vessel).
-
Time: 5 minutes.
-
Stirring: High (to prevent localized hot spots).
-
-
Execution: Ramp to 120°C over 1 minute; hold for 4 minutes.
-
Safety Note: Pressure may rise to 5–10 bar. Ensure the vessel is rated for this.
-
-
Workup: Cool via compressed air (built-in to most reactors) to <50°C. Open vial. The product is often a solid cake.
-
Isolation: Wash the solid with cold water/ethanol (1:1) and filter.
-
Typical Yield: 92–96%.
-
Purity: Often >95% by NMR without recrystallization.
-
Troubleshooting & Expert Insights
Solvent Selection in MW
In conventional synthesis, solvent choice is dictated by solubility and boiling point. In MAOS, Loss Tangent (tan δ) is the critical parameter.
-
High Absorbers (High tan δ): Ethanol, DMSO, DMF. These heat up rapidly.[1][2]
-
Transparent Solvents (Low tan δ): Hexane, Toluene. These do not heat well.
-
Insight: If using a non-polar reactant, add a "spike" of ionic liquid or a high-absorbing solvent (e.g., 0.5 mL DMSO) to drive the heating.
The "Closed Vessel" Advantage
Microwave reactions are typically performed in sealed vessels. This allows solvents to be heated 20–50°C above their atmospheric boiling points (Autogenic Pressure).
-
Effect: According to the Arrhenius equation, a 10°C increase doubles the reaction rate. Heating Ethanol to 120°C (vs 78°C reflux) accounts for the massive time reduction (from hours to minutes).
Safety: Hydrazine Risks
Hydrazine is toxic and unstable.
-
Conventional: Long reflux times increase the risk of hydrazine vapor escaping.
-
Microwave: The sealed vessel contains vapors. However, ensure the reaction does not generate excessive gaseous byproducts (N2), which could over-pressurize the vial. Knorr pyrazole synthesis produces water, not gas, making it safe for sealed MW vessels.
References
-
Microwave-Assisted Synthesis of Pyrazoles: A Review. European Journal of Life Sciences. (2025). Comparison of reflux vs. MW yields and times. Link
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis. (2021). Detailed yield comparisons (91-98% MW vs 72-90% Conv). Link
-
Solvent-Free and Microwave-Assisted Synthesis of Azole Derivatives. Molecules. (2023). Green chemistry protocols for pyrazoles. Link
-
Microwave-Assisted Preparation of 1-Aryl-1H-Pyrazole-5-amines. Journal of Visualized Experiments (JoVE). (2019). Video protocol for microwave synthesis. Link
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Technical whitepaper on dielectric heating mechanisms. Link
Optimizing 1,5-Diarylpyrazole Purity Analysis: A Comparative Guide to HPLC Column Chemistries
The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous selective COX-2 inhibitors (e.g., celecoxib) and tubulin-targeting anticancer agents. However, the synthesis of these compounds frequently yields closely related process impurities, most notably 1,3-diarylpyrazole regioisomers and des-methyl/des-fluoro derivatives.
For analytical scientists, resolving these structurally homologous impurities presents a significant challenge. Traditional pharmacopeial methods relying on standard C18 stationary phases often fail to achieve baseline resolution, leading to the co-elution of critical pairs[1]. This guide objectively compares the performance of traditional C18 columns with Biphenyl stationary phases, providing the mechanistic causality and self-validating experimental protocols required to develop robust, stability-indicating HPLC methods.
Mechanistic Causality: Beyond Hydrophobicity
The default approach to reversed-phase HPLC method development typically begins with a C18 column, which relies exclusively on hydrophobic (van der Waals) interactions. Because 1,5-diarylpyrazoles and their 1,3-regioisomers possess nearly identical partition coefficients (LogP) and molecular volumes, a purely hydrophobic retention mechanism struggles to discriminate between them[2]. This is why United States Pharmacopeia (USP) methods for celecoxib often observe EP Impurity A (a regioisomer) eluting directly under the main active pharmaceutical ingredient (API) peak[1].
To break this co-elution, alternative selectivity is required. Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, the biphenyl ligand provides strong
The Solvent Effect (Causality of Mobile Phase Selection):
When utilizing a biphenyl column, the choice of organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond rich in
Logical relationship of retention mechanisms for diarylpyrazole isomer resolution.
Comparative Performance Data
To objectively evaluate these chemistries, a model mixture containing Celecoxib (a 1,5-diarylpyrazole) and its primary regioisomer (EP Impurity A) was analyzed. The data below summarizes the chromatographic performance across two column chemistries under optimized gradient conditions.
Table 1: Column Chemistry Comparison Matrix
| Feature | Traditional C18 | Biphenyl Phase |
| Primary Retention Mechanism | Hydrophobic (Dispersion) | Hydrophobic + |
| Optimal Organic Modifier | Acetonitrile or Methanol | Methanol (Strictly preferred) |
| Selectivity for Aromatic Isomers | Low | High |
| Risk of Co-elution (Critical Pairs) | High | Low |
Table 2: Experimental Chromatographic Metrics (Celecoxib vs. EP Impurity A)
Conditions: 150 x 4.6 mm, 2.7 µm columns; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol; Flow Rate: 1.0 mL/min.
| Metric | C18 Column | Biphenyl Column |
| Retention Time: Celecoxib ( | 8.45 min | 11.20 min |
| Retention Time: Impurity A ( | 8.60 min | 12.85 min |
| Selectivity Factor ( | 1.02 | 1.16 |
| Resolution ( | 0.8 (Fails USP criteria) | 3.4 (Exceeds USP criteria) |
| Peak Asymmetry ( | 1.15 | 1.08 |
The data clearly demonstrates that while the C18 column fails to provide adequate resolution (
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology provides a self-validating framework for screening and optimizing 1,5-diarylpyrazole purity methods.
Step 1: Preparation of Solutions
-
Diluent: Prepare a 50:50 (v/v) mixture of Water and Methanol.
-
System Suitability Solution (Self-Validation Standard): Accurately weigh 10 mg of 1,5-diarylpyrazole API and 1 mg of its 1,3-regioisomer impurity. Dissolve in 10 mL of diluent. Dilute 1.0 mL of this stock to 10 mL with diluent (Final concentration: 100 µg/mL API, 10 µg/mL impurity).
-
Test Sample: Prepare the API sample at a working concentration of 100 µg/mL in the diluent.
Step 2: Chromatographic Conditions
-
Column: Superficially porous Biphenyl column (150 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.0 with glacial acetic acid to suppress silanol ionization and prevent tailing).
-
Mobile Phase B: 100% HPLC-Grade Methanol. (Do not substitute with Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Maintains consistent mass transfer and reduces backpressure).
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.0 | 60 | 40 |
| 12.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Step 4: System Suitability & Self-Validation Criteria
Before analyzing unknown samples, the system must validate its own resolving power by injecting the System Suitability Solution:
-
Resolution (
): Must be between the API and the regioisomer. If , verify the absence of acetonitrile in the system and check column degradation. -
Tailing Factor (
): Must be for the API peak. -
Relative Standard Deviation (RSD):
for peak area over five replicate injections.
Experimental workflow for 1,5-diarylpyrazole HPLC method development and validation.
Conclusion
The structural nuances of 1,5-diarylpyrazoles demand analytical techniques that look beyond simple hydrophobicity. By transitioning from traditional C18 columns to Biphenyl stationary phases and carefully selecting methanol as the organic modifier, analytical scientists can exploit
References
-
Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: LCMS.cz (Restek Corporation) URL:[Link][3]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 5-Phenyl-1-(p-tolyl)-1H-pyrazole
[1][2]
Executive Summary
This guide provides the mandatory operational procedures for the disposal of 5-Phenyl-1-(p-tolyl)-1H-pyrazole (CAS: 943725-79-9*).[1] As a substituted pyrazole derivative, this compound requires strict adherence to hazardous waste protocols to prevent environmental contamination and ensure personnel safety. Under no circumstances should this compound be discharged into municipal sewer systems.
Note: While CAS 943725-79-9 is associated with this specific structure, derivatives may vary.[1][2] Treat all 1,5-diarylpyrazole analogues with the protocols defined below.
Chemical Identification & Hazard Assessment
Before initiating disposal, verify the material identity and understand the associated risks.[2] This assessment dictates the waste stream classification.
| Property | Specification |
| Chemical Name | 5-Phenyl-1-(p-tolyl)-1H-pyrazole |
| Synonyms | 1-(4-methylphenyl)-5-phenylpyrazole |
| Molecular Formula | C₁₆H₁₄N₂ |
| Molecular Weight | 234.30 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Insoluble in water; soluble in organic solvents (DMSO, Methanol, DCM) |
GHS Hazard Classification (Precautionary)
Based on structural analogues (e.g., 1-phenylpyrazole, p-tolyl-pyrazoles), treat as:
Waste Segregation & Containerization
Proper segregation prevents dangerous chemical reactions and ensures acceptance by waste disposal facilities.[2]
Segregation Rules
-
Do Not Mix with Oxidizers: Pyrazoles are organic heterocycles that can react vigorously with strong oxidizing agents (e.g., nitric acid, perchlorates).
-
Halogen vs. Non-Halogen:
-
If the compound is pure or dissolved in non-halogenated solvents (Methanol, Acetone), classify as Non-Halogenated Organic Waste .
-
If dissolved in DCM or Chloroform, classify as Halogenated Organic Waste .
-
Container Specifications
Disposal Protocols (Step-by-Step)
Protocol A: Solid Waste (Pure Substance)
Objective: Prepare the solid for high-temperature incineration.[1][2]
-
Collection: Transfer the solid powder into a wide-mouth HDPE jar.
-
Solvation (Optional but Recommended): To facilitate incineration, dissolve the solid in a minimal amount of combustible solvent (e.g., Acetone or Ethanol). This creates a "fuel-blendable" liquid that burns more efficiently than bulk powder.[1]
-
Ratio: ~10 mL solvent per 1 g solid.
-
-
Labeling: Mark the container as "Non-Halogenated Organic Waste (Contains 5-Phenyl-1-(p-tolyl)-1H-pyrazole)."
-
Disposal Path: Transfer to the facility's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
-
Destruction Method:Incineration with Afterburner and Scrubber.
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Segregate based on solvent composition.[1][2]
-
Identify Solvent: Determine if the carrier solvent is halogenated.[2]
-
Transfer: Pour into the appropriate 5-gallon carboy or safety can (equipped with a funnel and flame arrestor).
-
Log Entry: Immediately record the volume and concentration on the waste container's accumulation log.
-
Rinsing: Triple-rinse the original reaction vessel with acetone. Add the first two rinses to the hazardous waste container. The third rinse can often be treated as standard solvent waste, but best practice dictates adding all rinses to the hazardous waste stream.
Protocol C: Contaminated Debris (Gloves, Weigh Boats, Paper)[2]
-
Bagging: Place solid debris (gloves, paper towels, pipettes) into a clear, 6-mil polyethylene bag.
-
Secondary Containment: Place the bag inside a rigid container (drum or pail) labeled "Hazardous Solid Debris."[2]
-
Disposal: Do not throw in regular trash. This stream is typically incinerated or macro-encapsulated.[2]
Decision Matrix & Workflow
The following diagram illustrates the logical flow for disposing of this compound, ensuring no step is missed.
Caption: Decision matrix for the segregation and disposal of 5-Phenyl-1-(p-tolyl)-1H-pyrazole waste streams.
Emergency Response: Spill Procedures
In the event of a spill during disposal, execute the S.W.I.M. protocol:
-
S top the spill: Upright the container if safe to do so.[2]
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close doors and post signage.[2]
-
M inimize exposure: Don PPE (Nitrile gloves, lab coat, safety goggles, N95 respirator if dust is present).
Cleanup Steps:
-
Dry Spills: Do not dry sweep (creates dust).[2] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]
-
Wet Spills: Absorb with vermiculite, sand, or commercial spill pads.[2]
-
Decontamination: Wash the surface with a soap/water solution. Collect all absorbent materials and wash water into the "Hazardous Solid Debris" container. Do not flush down the drain.
Regulatory Compliance
Compliance is non-negotiable.[2] This compound falls under the following regulatory frameworks:
-
-
RCRA Status: While not explicitly P-listed or U-listed, it must be characterized by the generator.[2] Due to toxicity and ignitability (if in solvent), it is treated as Characteristic Hazardous Waste .[2]
-
Waste Code: Likely D001 (Ignitable, if in solvent) or Not Listed (must be profiled by the disposal facility).[2]
-
-
REACH (EU): Ensure the waste is classified under EWC code 07 05 04 * (other organic solvents, washing liquids and mother liquors).[2]
References
Personal protective equipment for handling 5-Phenyl-1-(p-tolyl)-1H-pyrazole
This technical guide details the safety, handling, and personal protective equipment (PPE) protocols for 5-Phenyl-1-(p-tolyl)-1H-pyrazole , a 1,5-diarylpyrazole derivative often utilized in medicinal chemistry as a core scaffold for COX-2 inhibitors, p38 MAP kinase inhibitors, and other bioactive agents.[1]
Notice: As a specialized research chemical, specific commercial Safety Data Sheets (SDS) may be limited.[2] The protocols below are derived from the Structure-Activity Relationship (SAR) of closely related 1,5-diarylpyrazoles (e.g., celecoxib intermediates), adhering to the Precautionary Principle.
Part 1: Executive Safety Summary
| Critical Parameter | Operational Directive |
| Primary Hazard Class | Irritant / Harmful (Warning) . Acute toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory).[2] |
| Physical State | White to off-white crystalline solid.[1][2] Likely hydrophobic (lipophilic).[2] |
| Critical PPE | Nitrile Gloves (0.11 mm min) , Safety Glasses (ANSI Z87.1) , Lab Coat , Fume Hood .[2] |
| Storage Condition | Sealed, dry, 2–8°C (standard cold storage for organic heterocycles). |
| Incompatibility | Strong oxidizing agents, strong acids.[2] |
Part 2: Chemical Profile & Risk Assessment
5-Phenyl-1-(p-tolyl)-1H-pyrazole belongs to the class of 1,5-diarylpyrazoles.[1][2] Its lipophilic nature facilitates cell membrane penetration, necessitating strict dermal protection.[2]
Hazard Identification (GHS Classification)
Based on analogous 1,5-diarylpyrazole structures:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H411: Toxic to aquatic life with long-lasting effects (Common for lipophilic pyrazoles).[1][2]
Part 3: Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required gear based on the state of the chemical.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Dissolved in DMSO/DCM) |
| Hand Protection | Single Nitrile Gloves (Min thickness: 0.11 mm)Inspect for tears before use.[1][2] | Double Nitrile Gloves (Outer glove changed immediately upon splash).Permeation risk increases with organic solvents.[2] |
| Eye Protection | Safety Glasses With side shields (ANSI Z87.1 / EN166).[2] | Chemical Splash Goggles Required if working with >50 mL or pressurized systems.[2] |
| Respiratory | Fume Hood (Required) If weighing outside a hood, use N95/P2 particulate respirator.[2] | Fume Hood (Mandatory) Do not inhale solvent vapors.[2] |
| Body Defense | Standard Lab Coat Cotton/Polyester blend.[2] Buttoned fully. | Lab Coat + Chemical Apron Apron recommended if handling concentrated stock solutions.[2] |
Visual Logic: PPE Decision Tree
Caption: Decision logic for selecting PPE based on the physical state of the compound.
Part 4: Operational Handling Protocol
Storage & Stability
-
Temperature: Store at 2–8°C . While many pyrazoles are stable at room temperature, cold storage prevents slow degradation or oxidation over long-term storage.[1][2]
-
Atmosphere: Keep container tightly sealed. Hygroscopic nature is low, but moisture can affect precise weighing.[2]
-
Segregation: Store away from strong oxidizers (e.g., peroxides, nitrates).[2]
Weighing & Solubilization
-
Location: Always weigh inside a chemical fume hood or a powder containment enclosure to prevent inhalation of fine particulates.[2]
-
Solvents: This compound is likely soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate .[2] It is likely insoluble in water .[2]
-
Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.[2]
Reaction Setup
-
Inert Atmosphere: If using in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), purge reaction vessels with Nitrogen (N2) or Argon .[2]
-
Temperature Control: 1,5-diarylpyrazoles are generally thermally stable up to >150°C, but always monitor reflux reactions to prevent solvent runaway.[2]
Visual Logic: Operational Workflow
Caption: Step-by-step operational workflow from cold storage to final disposal.
Part 5: Emergency Response & Disposal
Accidental Release Measures
-
Evacuate: If a large amount of powder (>10g) is spilled outside a hood, evacuate the immediate area.[2]
-
PPE Up: Wear double nitrile gloves , lab coat, and a P100 respirator if dust is airborne.[2]
-
Containment: Cover spill with a damp paper towel (to prevent dust) or an inert absorbent pad.[2]
-
Cleanup: Sweep up carefully and place in a hazardous waste container. Do not dry sweep. Clean the area with soap and water.[2]
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[2] Remove contact lenses.[2] Seek medical attention.
-
Skin Contact: Wash with soap and water.[2] If irritation persists (redness/itching), consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]
Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical residue in the Hazardous Solid Waste stream.[2]
-
Liquid Waste:
-
Drain Disposal: Strictly Prohibited. Do not flush down the sink; pyrazoles can be toxic to aquatic life.[2]
References
-
National Center for Biotechnology Information (PubChem). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Analogous Structure Safety).[1][2] PubChem Compound Summary for CID 3607509.[2] Available at: [Link][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
